3-(Benzyloxy)cyclobutanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFVDQHAHVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964279, DTXSID001232666, DTXSID601242722 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4958-02-5, 84182-48-9, 84182-47-8 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Benzyloxy)cyclobutanecarboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Authored by a Senior Application Scientist
Abstract
The cyclobutane motif is a structurally unique and increasingly important scaffold in modern medicinal chemistry.[1] Its rigid, puckered conformation provides a powerful tool for medicinal chemists to constrain ligands into bioactive conformations, explore novel chemical space, and improve pharmacokinetic properties. Among the diverse array of functionalized cyclobutanes, this compound stands out as a versatile building block. The benzyloxy group serves as a protected hydroxyl functionality, while the carboxylic acid provides a handle for further elaboration, such as amide bond formation. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable intermediate, offering field-proven insights, step-by-step protocols, and a critical evaluation of the strategic choices involved in its preparation.
Strategic Overview and Retrosynthetic Analysis
The synthesis of substituted cyclobutanes is non-trivial due to the inherent ring strain of the four-membered ring, which can be approximately 26.3 kcal/mol.[1] Successful strategies must either construct the strained ring efficiently or functionalize a pre-existing cyclobutane core without inducing ring-opening side reactions.
A retrosynthetic analysis of the target molecule, this compound, reveals three principal disconnection strategies. These form the basis of the synthetic pathways discussed in this guide.
Diagram 1: Retrosynthetic Pathways A high-level overview of the primary disconnections for synthesizing the target molecule.
-
Pathway 1 (Functional Group Interconversion): This approach involves the benzylation of a pre-existing, commercially available 3-hydroxycyclobutanecarboxylate ester, followed by saponification to reveal the carboxylic acid. This is often the most direct route if the starting material is readily accessible.
-
Pathway 2 (Ring-Forming Cyclization): This robust strategy constructs the cyclobutane ring itself. A classic and highly effective method is the reaction of a malonic ester with a suitable 1,3-dielectrophile, such as 2-(benzyloxy)-1,3-dibromopropane. This directly installs the necessary carbon framework.
This guide will focus on these two primary pathways, as they represent the most reliable and scalable methods reported in the literature.
Pathway 1: Synthesis via Late-Stage Benzylation
This pathway leverages the commercial availability of 3-hydroxycyclobutane derivatives. The core logic is to protect the C3-hydroxyl group as a benzyl ether before hydrolyzing the C1-ester to the target carboxylic acid. This sequence avoids potential complications of protecting the carboxylic acid first.
Step A: Benzylation of Methyl 3-hydroxycyclobutanecarboxylate
The conversion of the alcohol to a benzyl ether is a cornerstone of protecting group chemistry. The Williamson ether synthesis is the most common method, employing a strong base to deprotonate the alcohol, which then acts as a nucleophile to displace a halide from benzyl bromide or chloride.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophile or the base.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure the substitution reaction proceeds to completion.
Diagram 2: Workflow for Pathway 1 Step-by-step visualization of the late-stage benzylation approach.
Step B: Saponification of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the carboxylic acid. Base-mediated hydrolysis (saponification) is highly efficient and proceeds under mild conditions, which is crucial to prevent any cleavage of the newly formed benzyl ether.
Causality of Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions.
-
Solvent System: A mixture of THF and water (e.g., 3:1) is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide salt, creating a homogenous reaction environment.
-
Workup: Acidification is a critical step. After the reaction is complete, the solution is acidified (e.g., with 1M HCl) to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate or be extracted into an organic solvent.
Pathway 2: Ring Formation via Malonic Ester Synthesis
This pathway is a classic example of C-C bond formation to build a carbocyclic ring. It offers the advantage of starting from simple, acyclic precursors and is highly amenable to large-scale synthesis. The key steps are the double alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Key Starting Material: 2-(Benzyloxy)-1,3-dibromopropane
The success of this pathway relies on the availability of a suitable 1,3-dielectrophile. 2-(Benzyloxy)-1,3-dibromopropane is an ideal substrate and can be prepared from epibromohydrin and benzyl bromide.
Step A: Cyclization via Double Alkylation
In this key ring-forming step, the enolate of diethyl malonate acts as a nucleophile, displacing the two bromide atoms in a sequential intramolecular fashion to form the cyclobutane ring.
Causality of Experimental Choices:
-
Base: A strong base is required to form the malonate enolate. Sodium ethoxide (NaOEt) in ethanol is the classic choice, but sodium hydride in a solvent like DMF also works very well.
-
Stoichiometry: Using two equivalents of the base relative to the malonate ensures the formation of the dianion for the second alkylation, although the reaction can also proceed stepwise with one equivalent.
-
Reaction Control: The high dilution principle is sometimes employed to favor the intramolecular cyclization over intermolecular polymerization, although for a four-membered ring formation from a 1,3-dihalide, this is often less of a concern.
Diagram 3: Workflow for Pathway 2 Step-by-step visualization of the malonic ester synthesis approach.
Step B: Hydrolysis and Decarboxylation
The product of the cyclization is a gem-dicarboxylate. To obtain the target mono-carboxylic acid, the ester groups must be hydrolyzed, and one of the resulting carboxylic acid groups must be removed.
Causality of Experimental Choices:
-
Hydrolysis: Saponification with a strong base like NaOH in an aqueous/alcoholic solvent at reflux efficiently hydrolyzes both ester groups to the corresponding dicarboxylate salt.
-
Decarboxylation: Malonic acids (1,1-dicarboxylic acids) readily lose a molecule of CO₂ upon heating, especially under acidic conditions. After hydrolysis, the reaction mixture is acidified and heated. The electron-withdrawing nature of the adjacent carboxylic acid group stabilizes the transient carbanion formed upon decarboxylation, facilitating the process.
Stereochemical Considerations
Both pathways described will generally produce a mixture of cis and trans isomers of this compound. The ratio of these isomers can depend on the specific reaction conditions and the steric environment during the key bond-forming steps. For many applications, this mixture is carried forward. However, if a single isomer is required, separation is typically achieved via:
-
Chromatography: Flash column chromatography can often separate the two isomers, either at the final acid stage or, more commonly, at the less polar ester intermediate stage.
-
Crystallization: Diastereomeric salt formation with a chiral amine followed by fractional crystallization is a classic method for resolving racemic carboxylic acids and can also be applied to separate geometric isomers.
Computational and experimental studies have shown that the hydride reduction of 3-substituted cyclobutanones, an alternative synthetic intermediate, is highly selective for the cis alcohol.[2] This highlights that the choice of synthetic route can have profound implications for stereochemical outcomes.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: Late-Stage Benzylation | Pathway 2: Malonic Ester Synthesis |
| Starting Materials | Methyl 3-hydroxycyclobutanecarboxylate | Diethyl malonate, 2-(Benzyloxy)-1,3-dibromopropane |
| Number of Steps | 2 | 2 (from the dibromide) |
| Scalability | Good, limited by cost of starting material | Excellent, based on commodity chemicals |
| Key Advantages | Very direct if starting material is available. Uses well-understood, high-yielding reactions. | Classic, robust, and cost-effective for large scale. |
| Key Challenges | Dependent on the commercial availability and cost of the starting cyclobutane. | Preparation of the 2-(benzyloxy)-1,3-dibromopropane intermediate is required. |
| Stereocontrol | Produces a mixture of cis/trans isomers. | Produces a mixture of cis/trans isomers. |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol for Pathway 1: Late-Stage Benzylation
Step A: Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the title ester.
Step B: Synthesis of this compound
-
Dissolve the methyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir the mixture vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.
-
A white precipitate may form. If so, collect the solid by filtration. If not, extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid or viscous oil.
Conclusion
The synthesis of this compound is a critical process for accessing a key building block in drug discovery and development.[3][4] This guide has detailed the two most practical and scientifically sound approaches: a direct functional group interconversion via late-stage benzylation and a de novo ring construction using the malonic ester synthesis. The choice between these pathways is primarily a strategic one, dictated by the cost and availability of starting materials, the required scale of the synthesis, and the overall project goals. Both methods are robust and provide reliable access to this important molecule, enabling further chemical exploration and the development of novel therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
3-(Benzyloxy)cyclobutanecarboxylic acid chemical properties
An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound featuring a four-membered cyclobutane ring, a carboxylic acid group, and a benzyloxy ether. This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The cyclobutane scaffold is of particular interest in drug design as it provides a rigid, three-dimensional element that can serve as a bioisosteric replacement for other common chemical motifs, offering a means to modulate physicochemical properties and explore novel chemical space.[1][2] The presence of both a carboxylic acid and a stable, yet cleavable, benzyl ether allows for orthogonal chemical modifications, rendering it a strategic intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical and spectroscopic properties, detail established synthetic protocols, explore its reactivity and applications, and conclude with essential safety and handling information.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective use in a research setting. This section outlines the key properties of this compound.
Structure and Isomerism
The compound exists as two distinct geometric isomers: cis and trans. The relative orientation of the benzyloxy and carboxylic acid groups on the cyclobutane ring significantly influences the molecule's shape, polarity, and interaction with other molecules, including biological targets. The choice of isomer is therefore a critical consideration in any synthetic campaign.
References
An In-depth Technical Guide to 3-(Benzyloxy)cyclobutanecarboxylic Acid: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Benzyloxy)cyclobutanecarboxylic acid, a pivotal building block in contemporary organic synthesis and medicinal chemistry. A critical clarification is addressed herein: the compound of interest, this compound, is correctly identified by CAS Number 4958-02-5 . The CAS Number 15760-35-7, as initially queried, corresponds to a different chemical entity, 3-Methylenecyclobutanecarbonitrile. This guide will focus exclusively on the properties, synthesis, and applications of this compound (CAS 4958-02-5), offering field-proven insights and detailed protocols for its effective utilization in research and drug development.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane motif, once considered an esoteric curiosity in drug design, has emerged as a valuable scaffold for introducing three-dimensional complexity into molecular architectures. Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling chemists to explore novel regions of chemical space and enhance interactions with biological targets. The carboxylic acid functional group is a common feature in numerous pharmaceuticals, often serving as a key binding element or a handle for further chemical modification.[1] this compound uniquely combines these features, offering a versatile platform for the synthesis of innovative therapeutics. The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be readily removed under standard hydrogenolysis conditions, revealing a reactive handle for subsequent synthetic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 4958-02-5 | [2][3] |
| Molecular Formula | C12H14O3 | [2][3][4] |
| Molecular Weight | 206.24 g/mol | [2][4] |
| Appearance | White to off-white solid | [5][6] |
| Boiling Point | 352.7 °C at 760 mmHg | [3] |
| Density | 1.199 g/cm³ | [3] |
| pKa | 4.48 ± 0.40 (Predicted) | [7] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [7][8] |
Spectroscopic Characterization:
While a comprehensive set of publicly available spectra is not readily accessible, typical analytical data for this compound would include:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be consistent with the structure, showing characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the cyclobutane ring.[5]
-
¹³C NMR Spectroscopy: The carbon NMR would display distinct resonances for the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutane ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis Strategies and Methodologies
The synthesis of this compound and its precursors, such as 3-(benzyloxy)-1-cyclobutanone, has been approached through various routes. A common strategy involves the [2+2] cycloaddition of benzyl vinyl ether with a suitable ketene precursor, followed by further functional group manipulations.
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanone (Precursor)
This protocol is adapted from established literature procedures for similar transformations.[9]
-
Reaction Setup: To a solution of benzyl vinyl ether (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether), add a zinc-copper couple (15 equivalents).
-
Reagent Addition: Slowly add trichloroacetyl chloride (2.5 equivalents) to the mixture over several hours at room temperature. The slow addition is crucial to control the exothermic reaction and the in-situ formation of dichloroketene.
-
Work-up and Dechlorination: Upon completion of the cycloaddition, the reaction is quenched, and the resulting dichlorinated cyclobutanone intermediate is subjected to dechlorination using zinc powder to yield 3-(benzyloxy)cyclobutanone.[10]
-
Purification: The crude product is purified by column chromatography to afford the desired ketone.
The subsequent oxidation of the cyclobutanone to the corresponding carboxylic acid can be achieved using various standard oxidizing agents.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications. Its utility stems from the conformational rigidity of the cyclobutane core and the presence of two orthogonal functional groups.
Logical Flow of Application:
Caption: Synthetic utility of this compound in medicinal chemistry.
Key Synthetic Transformations:
-
Amide Bond Formation: The carboxylic acid moiety can be readily coupled with a wide range of amines to form amides, a common linkage in many drug molecules.
-
Esterification: The acid can be converted to various esters, which may act as prodrugs or serve as intermediates for further reactions.
-
Deprotection and Further Functionalization: The benzyl protecting group can be selectively removed via hydrogenolysis to unmask the hydroxyl group. This allows for the introduction of other functional groups through etherification, esterification, or oxidation, enabling the exploration of structure-activity relationships (SAR).
The rigid cyclobutane scaffold helps to lock the relative orientation of the substituents, which can lead to improved binding affinity and selectivity for the target protein.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Recommended Precautions:
-
Handling: Avoid contact with skin, eyes, and clothing.[4][8] Avoid formation of dust and aerosols.[4] Use only in a well-ventilated area.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][8] Store at room temperature.[7]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12]
-
In case of skin contact: Wash off with soap and plenty of water.[8][12]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][12]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[12]
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.[4][8]
Conclusion
This compound (CAS 4958-02-5) is a strategically important building block for researchers and scientists in the field of drug development. Its unique combination of a conformationally restricted cyclobutane core and versatile functional groups offers a reliable platform for the synthesis of novel, three-dimensional molecules. A clear understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics. By providing a robust scaffold for exploring diverse chemical space, this compound will continue to be a valuable tool in the quest for new and improved medicines.
References
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]
- 3. Page loading... [guidechem.com]
- 4. capotchem.com [capotchem.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 3-benzyloxy-cyclobutanecarboxylic acid, CasNo.4958-02-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 7. 3-benzyloxy-cyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 11. This compound | 4958-02-5 [sigmaaldrich.cn]
- 12. chemicalbook.com [chemicalbook.com]
(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid structure
An In-Depth Technical Guide to (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic Acid: A Scaffold for Modern Drug Discovery
Executive Summary
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Three-dimensional, sp³-rich scaffolds are increasingly recognized for their potential to unlock new chemical space and enhance drug-like properties. Among these, the cyclobutane ring has emerged as a uniquely valuable motif. Its puckered conformation and inherent ring strain offer a rigid framework that can pre-organize pharmacophoric elements, improve metabolic stability, and provide novel intellectual property.[1][2]
This guide provides a comprehensive technical overview of (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid, a stereochemically defined building block that embodies the strategic advantages of the cyclobutane core. We will delve into its structural and chemical properties, present a detailed, field-proven methodology for its stereoselective synthesis, outline a robust analytical characterization workflow, and explore its strategic applications in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to accelerate the discovery of next-generation medicines.
The Cyclobutane Motif: A Strategic Asset in Medicinal Chemistry
The cyclobutane ring, once considered an esoteric curiosity, is now a validated component in drug design.[3] Its utility stems from a unique combination of physical and chemical properties that distinguish it from more flexible aliphatic chains or planar aromatic rings.
-
Conformational Restriction: The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to relieve torsional strain.[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency. By locking substituents into well-defined spatial orientations, it allows for precise probing of receptor binding pockets and can enhance selectivity.[4]
-
Improved Metabolic Stability: The replacement of metabolically labile groups, such as gem-dimethyl or isopropyl moieties, with a cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a compound's pharmacokinetic profile.[4]
-
Vectorial Orientation: The 1,3-disubstituted pattern on a cyclobutane ring, as seen in the title compound, allows for the precise projection of functional groups in either a cis or trans orientation. This provides a powerful tool for optimizing interactions with a target protein.
-
Novel Chemical Space: Incorporating cyclobutane scaffolds increases the three-dimensional character (fraction of sp³ carbons) of a molecule, a property often correlated with higher clinical success rates. It provides a distinct structural alternative to more commonly used rings like cyclohexane or piperidine.[1]
(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is a bifunctional building block that combines the advantages of the rigid cyclobutane core with two critical functional groups: a carboxylic acid for polar interactions or further derivatization, and a benzyloxy group that can serve as a protecting group or a lipophilic binding element.
Molecular Structure and Physicochemical Properties
The precise stereochemistry of (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is critical to its function, defining the spatial relationship between the carboxylic acid and the benzyloxy group in a trans configuration across the four-membered ring.
Table 1: Compound Identifiers
| Property | Value | Source |
| IUPAC Name | (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid | - |
| Synonyms | trans-3-(Benzyloxy)cyclobutanecarboxylic acid | - |
| CAS Number | 4958-02-5 (for racemate) | [5] |
| Molecular Formula | C₁₂H₁₄O₃ | [5] |
| Molecular Weight | 206.24 g/mol | [5] |
| SMILES | O=C(O)[C@H]1C--INVALID-LINK--C1 | - |
| InChIKey | (Inferred from racemate) | - |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Expected to be an off-white solid or yellow liquid. | The racemate is described as a yellow liquid[5]. |
| Solubility | Soluble in organic solvents (MeOH, DCM, EtOAc); slightly soluble in water. | Based on typical properties of similar carboxylic acids[6]. |
| pKa | ~4.5 (Predicted) | The acidity is comparable to other aliphatic carboxylic acids. |
| Storage | Store at 0-8 °C under an inert atmosphere. | Recommended for long-term stability[5]. |
Stereoselective Synthesis: A Validated Protocol
Achieving high stereochemical purity is paramount. A common and robust strategy involves the asymmetric reduction of a prochiral ketone precursor, 3-oxocyclobutanecarboxylic acid, which is commercially available or can be synthesized via several established routes.[6][7] The following multi-step protocol is designed for reliability and scalability.
Synthetic Workflow Diagram
Caption: Stereoselective synthesis workflow for the target compound.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
Causality: The carboxylic acid is protected as a methyl ester to prevent interference with the subsequent borane reduction and benzylation steps. Fischer esterification is a classic and cost-effective method for this transformation.
-
Protocol:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-oxocyclobutane-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Asymmetric Ketone Reduction
-
Causality: This is the key stereochemistry-determining step. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones. The (R)-CBS catalyst directs the borane reagent to one face of the carbonyl, yielding the desired (3R)-hydroxyl stereocenter. The relative trans stereochemistry is the thermodynamically favored outcome.
-
Protocol:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, as a 1M solution in toluene).
-
Cool the flask to -20 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise.
-
Stir for 15 minutes, then add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous toluene dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure. The crude product, methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate, is purified by silica gel chromatography.
-
Step 3: O-Benzylation (Williamson Ether Synthesis)
-
Causality: The hydroxyl group is protected as a benzyl ether. This is a stable protecting group that can be removed under hydrogenolysis conditions if needed. Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a reactive alkoxide.
-
Protocol:
-
Dissolve methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography to yield methyl (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylate.
-
Step 4: Saponification
-
Causality: The final step is the hydrolysis of the methyl ester to reveal the target carboxylic acid. Saponification with a base like lithium hydroxide is effective and typically proceeds without epimerization of the stereocenters.
-
Protocol:
-
Dissolve the ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid.
-
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of structure, identity, and purity. A multi-technique approach is essential.
Analytical Workflow
Caption: Quality control workflow for final compound validation.
Expected Spectroscopic Data
The following table summarizes the expected signals for the characterization of the title compound.
Table 3: Spectroscopic Characterization Data
| Technique | Expected Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 4.10-4.20 (m, 1H, CH-OBn), 2.80-2.95 (m, 1H, CH-COOH), 2.20-2.50 (m, 4H, ring CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~180 (C=O), ~138 (Ar-C), ~128.5 (Ar-CH), ~127.8 (Ar-CH), ~75 (CH-O), ~70 (-OCH₂Ph), ~40 (CH-COOH), ~30 (ring CH₂) |
| FT-IR (thin film, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1100 (C-O stretch), ~3030, 1600, 1495 (aromatic C-H and C=C)[8] |
| HRMS (ESI-) | Calculated for C₁₂H₁₃O₃⁻ [M-H]⁻: 205.0865. Found: 205.xxxx |
Applications in Drug Design and Development
(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is not merely a chemical curiosity; it is a tool for solving complex problems in drug design. Its value lies in its application as a conformationally restricted scaffold and a bioisostere.
-
Rigid Scaffolding: The compound can be used as a rigid mimic of more flexible structures. For example, it can serve as a constrained analogue of γ-hydroxybutyric acid (GHB) or other linear molecules, helping to define the bioactive conformation required for receptor binding.
-
Bioisosteric Replacement: The carboxylic acid group is a common pharmacophore found in over 450 marketed drugs, crucial for forming salt bridges or hydrogen bonds.[9][10] However, it can also lead to poor membrane permeability and rapid clearance. This building block allows for the precise placement of this critical group, while the rigid core can be used to replace other less stable or less selective molecular fragments.
-
Fragment-Based Drug Discovery (FBDD): As a well-defined, stereochemically pure fragment, it is an ideal starting point in FBDD campaigns. Its two distinct functional handles allow for controlled, vector-oriented elaboration into more potent lead compounds.
Conceptual Application Workflow
Caption: Logic diagram showing the compound's value proposition in drug discovery.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring safe laboratory practice is non-negotiable. While a specific MSDS for the (1R,3R)-isomer is not widely available, data from the racemate and similar compounds provide a strong basis for a safety assessment.[5][11]
-
Hazard Identification:
-
Causes skin irritation (GHS Category 2).
-
Causes serious eye irritation (GHS Category 2A).
-
May cause respiratory irritation (GHS Category 3).
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, away from incompatible materials (e.g., strong oxidizing agents, strong bases).
-
Recommended storage temperature is 0-8 °C for optimal long-term stability.[5]
-
Conclusion
(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid represents a convergence of several key strategies in modern medicinal chemistry. It offers the conformational rigidity and metabolic stability of the cyclobutane core, combined with the versatility of its carboxylic acid and benzyloxy functionalities. The stereoselective synthesis outlined in this guide provides a reliable pathway to access this high-value building block with excellent chemical and optical purity. For drug discovery teams aiming to enhance the three-dimensional character of their compound libraries and develop candidates with superior pharmacological properties, this molecule serves as an authoritative and powerful starting point.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]
- 6. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.enamine.net [enamine.enamine.net]
An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutane-1-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(benzyloxy)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, explore its synthetic routes, and discuss its applications in the development of novel therapeutics.
Core Molecular Attributes
3-(Benzyloxy)cyclobutane-1-carboxylic acid, with the CAS number 4958-02-5, is a disubstituted cyclobutane derivative.[1] The presence of both a carboxylic acid and a benzyloxy group makes it a versatile intermediate for introducing the cyclobutane scaffold into larger, more complex molecules.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization using mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| CAS Number | 4958-02-5 | [1][2] |
| Boiling Point | 352.675°C at 760 mmHg | [2] |
| Density | 1.199 g/cm³ | [2] |
| Flash Point | 136.744°C | [2] |
| Refractive Index | 1.562 | [2] |
| LogP | 2.06640 | [2] |
Synthesis and Methodologies
The synthesis of 3-(benzyloxy)cyclobutane-1-carboxylic acid and its precursors often involves multi-step sequences. While a direct, one-pot synthesis is not commonly reported, related structures can be synthesized through various organic reactions. For instance, the synthesis of the closely related 3-(benzyloxy)-1-cyclobutanone has been described through different routes, which can be adapted to produce the carboxylic acid derivative.
One plausible synthetic approach involves the [2+2] cycloaddition of benzyl vinyl ether with a suitable ketene equivalent, followed by further functional group manipulations.[3] Another strategy involves the nucleophilic substitution on a pre-formed cyclobutane ring.[4]
Exemplary Synthetic Workflow
Below is a conceptual workflow for the synthesis of a 3-substituted cyclobutane precursor, which could be further elaborated to yield the target carboxylic acid. This diagram illustrates a general strategy for constructing the cyclobutane ring.
References
An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
3-(Benzyloxy)cyclobutanecarboxylic acid is a bifunctional organic molecule featuring a cyclobutane scaffold, a carboxylic acid moiety, and a benzyl ether. This unique combination of a rigid aliphatic ring, an ionizable acidic group, and a lipophilic aromatic group makes it an attractive intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.
The aqueous solubility of a compound is a critical physicochemical parameter that dictates its journey through the drug development pipeline. Poor solubility can lead to a cascade of challenges, including:
-
Unreliable Bioassay Results: Precipitation of the compound in in vitro assay media can lead to inaccurate measurements of biological activity.[1][2]
-
Formulation Difficulties: Developing a stable and effective dosage form for both preclinical and clinical studies becomes a significant hurdle.[3][4]
-
Poor Bioavailability: Low solubility often correlates with poor absorption from the gastrointestinal tract, limiting the oral bioavailability of a potential drug candidate.[4][5]
Therefore, a thorough understanding and accurate measurement of the solubility of this compound are not merely academic exercises; they are essential prerequisites for its successful application in research and development.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a molecule is intrinsically linked to its structural and chemical properties.[3] By examining the known characteristics of this compound, we can construct a scientifically grounded hypothesis of its solubility behavior.
| Property | Value / Prediction | Source | Implication for Solubility |
| CAS Number | 4958-02-5 | [6][7] | Unique identifier for the specific chemical entity. |
| Molecular Formula | C₁₂H₁₄O₃ | [6][7] | Indicates the elemental composition. |
| Molecular Weight | 206.24 g/mol | [6] | A relatively small molecule, which is generally favorable for solubility. |
| Physical Form | Solid (White to off-white) | [7] | Indicates that crystal lattice energy will be a factor in thermodynamic solubility. |
| Predicted pKa | 4.48 ± 0.40 | [7] | The carboxylic acid group will be ~50% ionized at pH 4.48. Solubility will be highly pH-dependent, increasing dramatically in basic conditions (pH > 6). |
| Calculated LogP | 2.06640 | [6] | Indicates moderate lipophilicity. The compound is not excessively "greasy," but the benzyl and cyclobutane groups limit its inherent aqueous solubility. |
| Boiling Point | 352.7 °C at 760 mmHg | [6] | High boiling point reflects strong intermolecular forces in the liquid state. |
Expert Analysis: The structure of this compound presents a classic duality. The carboxylic acid group is a polar, hydrogen-bonding moiety that promotes interaction with water.[8] However, the bulky, non-polar benzyloxy and cyclobutane groups will dominate the molecule's character, particularly at pH values below its pKa.
Therefore, we can predict:
-
Low solubility in neutral or acidic aqueous media (e.g., water, pH < 5 buffers).
-
Significantly increased solubility in basic aqueous media (e.g., 5% NaHCO₃, 5% NaOH, PBS at pH 7.4) due to the deprotonation of the carboxylic acid to form the much more polar and water-soluble carboxylate salt.[9][10][11]
-
Good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and moderate solubility in less polar solvents like ethyl acetate or dichloromethane.
For context, the parent compound, Cyclobutanecarboxylic acid, is described as only slightly soluble in water but soluble in ethanol and ether.[12][13] The addition of the large, hydrophobic benzyloxy group to this structure will almost certainly decrease its aqueous solubility further.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When discussing solubility in a drug discovery context, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[1][3]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[14] This value is critical for formulation and late-stage development, as it defines the absolute concentration limit under specific conditions.[4]
-
Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves and stays in solution under specific, non-equilibrium conditions.[3][5] Typically, it involves adding a small amount of a concentrated DMSO stock solution to an aqueous buffer.[2][15] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state before precipitation occurs. It is invaluable for the rapid screening of large compound libraries in early discovery to flag potential issues.[1]
The choice of which solubility to measure is dictated by the stage of research. For a key building block like this compound, determining its thermodynamic solubility is paramount for understanding its fundamental properties.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the solubility of this compound.
Protocol 1: Thermodynamic Solubility by Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[1] It measures the concentration of the compound in a saturated solution after a prolonged incubation period.
Principle: An excess amount of the solid compound is agitated in a buffer of interest for a sufficient time to allow the system to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified by a suitable analytical method like HPLC-UV or LC-MS.[16]
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.[14]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.[14]
-
Equilibration: Seal the vial and place it in a shaker or thermomixer set to a consistent temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[14] Incubate for 24 hours to ensure equilibrium is reached.[14]
-
Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet. For best results, filter the supernatant through a 0.45 µm filter.
-
Quantification:
-
Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.[16]
Causality and Trustworthiness:
-
Excess Solid: Using an excess of the compound is critical to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.
-
24-Hour Incubation: This extended period minimizes the risk of measuring a non-equilibrium state and allows for slow dissolution kinetics of crystalline solids.
-
Filtration/Centrifugation: This step is essential to remove any undissolved microparticles that would artificially inflate the measured concentration.
-
HPLC/LC-MS Quantification: These analytical techniques provide the necessary sensitivity and selectivity to accurately measure the compound's concentration, even at low levels.
Protocol 2: Kinetic Solubility from DMSO Stock
This high-throughput method is ideal for rapid assessment in early discovery.[5][15]
Principle: A concentrated DMSO stock solution of the test compound is diluted into an aqueous buffer. After a short incubation, the amount of compound that has precipitated is assessed, either directly by light scattering (nephelometry) or by measuring the concentration remaining in solution after filtration.[1][3][15]
Step-by-Step Methodology (Using Filtration and LC-MS Analysis):
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]
-
Sample Preparation: In a microtiter plate well, add 2 µL of the 10 mM DMSO stock solution to 98 µL of the test buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[2]
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[1][2]
-
Filtration: Transfer the contents of each well to a filter plate (e.g., Millipore MultiScreen® Solubility filter plate) and apply vacuum to collect the filtrate in a clean collection plate.[2]
-
Quantification: Analyze the filtrate using LC-MS/MS or HPLC-UV against a standard curve prepared in the same buffer/DMSO mixture.[1]
-
Data Reporting: The result is reported as the kinetic solubility in µM.
Causality and Trustworthiness:
-
DMSO Start: This mimics the process used in most automated HTS biological assays, making the data directly relevant to those experiments.
-
Short Incubation: The 1.5-2 hour timeframe is chosen to balance throughput with allowing time for precipitation of poorly soluble compounds. The system is not at equilibrium.
-
Filtration: This step cleanly separates the precipitated solid from the dissolved compound, allowing for accurate quantification of the soluble fraction.[2]
Visualization of Experimental Workflows
The following diagram illustrates the distinct workflows for determining thermodynamic and kinetic solubility.
Caption: Comparative workflows for thermodynamic and kinetic solubility assays.
Conclusion
While direct, published solubility data for this compound is scarce, a robust scientific assessment based on its physicochemical properties is possible. Its structure suggests a classic pH-dependent solubility profile, characterized by poor aqueous solubility at neutral and acidic pH, which can be significantly enhanced under basic conditions. The provided LogP value indicates moderate lipophilicity, suggesting it will be soluble in common organic solvents.
For drug development professionals and researchers, relying on predictions is insufficient. The detailed, authoritative protocols for both thermodynamic and kinetic solubility determination provided in this guide offer a clear path to generating the high-quality, reliable data necessary to advance research programs. The choice between the gold-standard shake-flask method and the high-throughput DMSO-based assay will depend on the specific scientific question and the stage of the research project.
References
- 1. enamine.net [enamine.net]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Page loading... [guidechem.com]
- 7. 3-benzyloxy-cyclobutanecarboxylic acid CAS#: 4958-02-5 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. nbinno.com [nbinno.com]
- 13. Cyclobutanecarboxylic acid CAS#: 3721-95-7 [m.chemicalbook.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the NMR Spectra of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)cyclobutanecarboxylic acid is a disubstituted cyclobutane derivative of interest in medicinal chemistry and organic synthesis. The rigid, puckered nature of the cyclobutane ring, combined with the electronic and steric influences of the benzyloxy and carboxylic acid substituents, gives rise to complex and informative Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of these spectra is paramount for structural elucidation, stereochemical assignment (cis/trans isomerism), and conformational analysis. This guide provides a detailed examination of the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this molecule, offering field-proven insights for accurate spectral interpretation.
Core Principles of Cyclobutane NMR
The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain. This conformational flexibility significantly impacts the NMR spectra, influencing both chemical shifts and coupling constants.[1] In substituted cyclobutanes, the protons and carbons are no longer chemically equivalent, and their magnetic environments are dictated by the nature and orientation (axial vs. equatorial) of the substituents.[1]
The Influence of Substituents
In this compound, the electron-withdrawing carboxylic acid group and the benzyloxy group, which possesses both inductive and anisotropic effects, create a complex electronic environment within the cyclobutane ring. The benzyloxy group, with its aromatic ring, will induce notable anisotropic effects, shielding or deshielding nearby protons depending on their spatial orientation relative to the phenyl ring.
Predicted ¹H NMR Spectral Analysis
Workflow for ¹H NMR Spectral Prediction
References
An In-Depth Technical Guide to the Prospective Biological Activity of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive research framework for the investigation of the biological activity of 3-(Benzyloxy)cyclobutanecarboxylic acid. Currently, the specific biological targets and therapeutic potential of this molecule are not extensively documented in publicly available literature. However, based on its structural characteristics, particularly the presence of a cyclobutane carboxylic acid scaffold, a compelling scientific hypothesis can be formulated. This guide posits that this compound may exhibit modulatory activity within the central nervous system (CNS), specifically targeting the γ-aminobutyric acid (GABA)ergic system. Drawing parallels from structurally related cyclobutane-containing compounds with known GABAergic activity, we present a structured, multi-faceted research plan to elucidate the potential of this molecule as a novel CNS-active agent. This document provides detailed, field-proven experimental protocols, discusses the causal reasoning behind the proposed experimental design, and offers insights into the potential structure-activity relationships that may govern its biological function.
Introduction: The Untapped Potential of a Unique Scaffold
The cyclobutane moiety, a four-membered carbocyclic ring, offers a unique conformational rigidity that is increasingly being explored in medicinal chemistry for the development of novel therapeutics.[1] This structural feature can confer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound combines this rigid cyclobutane core with a carboxylic acid group and a benzyloxy substituent. While the synthesis of this compound and its derivatives is documented, its biological activity remains an open question.
The primary hypothesis of this guide is that this compound may function as a modulator of the GABAergic system. This hypothesis is predicated on studies of conformationally restricted analogs of GABA, the principal inhibitory neurotransmitter in the mammalian CNS. Notably, both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogs. The cis isomer, in particular, demonstrated weak to moderate GABA-like activity, including acting as a substrate for GABA aminotransferase (GABA-AT), the key enzyme responsible for GABA degradation. This precedent strongly suggests that the cyclobutane carboxylic acid scaffold can be recognized by components of the GABAergic system.
Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, molecules that can modulate this system, either by interacting with GABA receptors or by inhibiting GABA-AT to increase synaptic GABA levels, are of significant therapeutic interest. The benzyloxy group of this compound introduces a bulky, lipophilic substituent that could influence its binding affinity, selectivity, and ability to cross the blood-brain barrier (BBB).
This guide will therefore detail a systematic approach to:
-
Assess the potential of this compound as an inhibitor of GABA-AT.
-
Investigate its ability to modulate GABA-A receptor function.
-
Evaluate its potential anticonvulsant effects in established in vivo models.
-
Explore its capacity to penetrate the CNS.
Through this structured investigation, we aim to provide a clear path for determining the therapeutic potential of this intriguing molecule.
Proposed Mechanism of Action: Targeting the GABAergic Synapse
The GABAergic synapse is a critical control point for neuronal excitability. A simplified representation of the key components and processes is depicted below.
Caption: Overview of the GABAergic synapse and potential points of intervention.
Our primary hypothesis is that this compound may inhibit GABA-AT. Inhibition of this enzyme would lead to an accumulation of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.
The enzymatic reaction catalyzed by GABA-AT is a transamination that converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. This process is dependent on the cofactor pyridoxal 5'-phosphate (PLP).
Caption: Simplified schematic of the GABA-AT enzymatic reaction.
A Phased Approach to Biological Characterization
We propose a phased experimental workflow to systematically evaluate the biological activity of this compound. This approach begins with in vitro enzymatic and receptor binding assays to establish direct molecular interactions, followed by in vivo studies to assess physiological effects and CNS penetration.
References
3-(Benzyloxy)cyclobutanecarboxylic acid derivatives discovery
An In-depth Technical Guide to the Discovery of 3-(Benzyloxy)cyclobutanecarboxylic Acid Derivatives
Executive Summary
The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique, puckered conformation and the ability to orient substituents in well-defined three-dimensional space offer medicinal chemists a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the discovery and development of a particularly valuable class of cyclobutane-containing building blocks: this compound derivatives. We will explore the strategic synthesis of the core scaffold, delve into the medicinal chemistry considerations for derivatization, and discuss the potential therapeutic applications that underscore the importance of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of strained ring systems in their quest for novel therapeutics.
Introduction: The Cyclobutane Scaffold in Modern Medicinal Chemistry
The incorporation of small, strained ring systems into molecular design has become an increasingly important strategy in medicinal chemistry. Among these, the cyclobutane ring holds a special place due to its distinct structural and conformational properties.
The Unique Conformational Properties of the Cyclobutane Ring
Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane adopts a puckered conformation to relieve torsional strain.[1] This results in non-planar arrangements of substituents, providing a rigid scaffold to present pharmacophoric elements in specific spatial orientations. This conformational rigidity can lead to higher binding affinities and selectivities for biological targets.[2]
Advantages of Incorporating Cyclobutane Moieties into Drug Candidates
The introduction of a cyclobutane fragment into a drug candidate can offer several advantages:
-
Improved Potency and Selectivity: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, leading to enhanced interactions with the target protein.[2]
-
Enhanced Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[2]
-
Increased Solubility: The non-planar, three-dimensional character of cyclobutanes can disrupt crystal packing and lead to improved solubility compared to their more linear or planar counterparts.
-
Novel Chemical Space: Cyclobutane derivatives provide access to novel chemical space, allowing for the development of intellectual property and the exploration of new structure-activity relationships.
The Emergence of this compound as a Key Synthetic Intermediate
This compound has emerged as a versatile building block in the synthesis of more complex molecules. The carboxylic acid functionality serves as a convenient handle for further chemical modifications, such as amide bond formation, while the benzyloxy group provides a stable protecting group for the 3-hydroxycyclobutane core, which can be deprotected at a later stage to reveal a secondary alcohol for further functionalization. This combination of features makes it a valuable starting material in multi-step synthetic campaigns.
Strategic Synthesis of the 3-(Benzyloxy)cyclobutane Core
The efficient construction of the 3-(benzyloxy)cyclobutane core is paramount for its use in drug discovery programs. Several synthetic strategies have been developed, primarily focusing on the formation of the cyclobutane ring.
Retrosynthetic Analysis: Key Disconnections and Precursor Molecules
A common retrosynthetic approach to this compound involves the disconnection of the cyclobutane ring, leading to acyclic precursors, or the functionalization of a pre-formed cyclobutanone.
Route A: [2+2] Cycloaddition Approaches
One of the most direct methods for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction. A notable example is the reaction of benzyl vinyl ether with dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc-copper couple.[3] The resulting dichlorocyclobutanone can then be dechlorinated to afford 3-(benzyloxy)-1-cyclobutanone.
-
Preparation of the Zinc-Copper Couple: To a suspension of zinc dust in deionized water, a solution of copper(II) sulfate is added portion-wise with stirring. The resulting solid is filtered, washed successively with deionized water, acetone, and diethyl ether, and then dried under vacuum.
-
[2+2] Cycloaddition: To a solution of benzyl vinyl ether in anhydrous diethyl ether is added the activated zinc-copper couple. A solution of trichloroacetyl chloride in anhydrous diethyl ether is then added dropwise over several hours at room temperature.
-
Dechlorination: The reaction mixture is then treated with a mixture of acetic acid and water, followed by the portion-wise addition of zinc powder.
-
Workup and Purification: The reaction is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 3-(benzyloxy)-1-cyclobutanone.[3]
Route B: Ring Formation from Acyclic Precursors
An alternative strategy involves the construction of the cyclobutane ring from acyclic precursors. A common approach utilizes the reaction of a 1,3-dihalogenated acetone derivative with a malonic ester in the presence of a base.[4] The resulting cyclobutane-1,1-dicarboxylate can then be hydrolyzed and decarboxylated to give 3-oxocyclobutanecarboxylic acid.
-
Cyclization: To a solution of sodium hydride in anhydrous N,N-dimethylformamide (DMF), diisopropyl malonate is added dropwise at a controlled temperature. Subsequently, 1,3-dibromo-2,2-dimethoxypropane is added, and the mixture is heated to reflux.[4]
-
Workup of Cyclobutane Intermediate: After cooling, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with n-hexane. The organic layer is washed, dried, and concentrated to give the cyclobutane-1,1-dicarboxylate intermediate.[4]
-
Hydrolysis and Decarboxylation: The intermediate is then treated with a strong acid, such as hydrochloric acid, and heated to effect both the deprotection of the ketal and the hydrolysis and decarboxylation of the malonic ester, yielding 3-oxocyclobutanecarboxylic acid.[4]
-
Benzylation: The resulting 3-oxocyclobutanecarboxylic acid can then be protected as its benzyl ether, followed by functional group manipulations to arrive at the target this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route A: [2+2] Cycloaddition | Route B: Ring Formation from Acyclic Precursors |
| Starting Materials | Benzyl vinyl ether, trichloroacetyl chloride, zinc | 1,3-dihalogenated acetone derivative, malonic ester |
| Key Transformation | [2+2] Cycloaddition | Nucleophilic substitution and cyclization |
| Advantages | Direct formation of the cyclobutanone core | Utilizes readily available starting materials |
| Disadvantages | Requires in situ generation of ketene, use of heavy metals | Multi-step sequence, potential for side reactions |
| Overall Yield | Moderate | Moderate to good |
From Core Scaffold to Functionalized Derivatives: A Medicinal Chemistry Campaign
With a robust synthesis of the 3-(benzyloxy)cyclobutane core established, the next phase involves the strategic derivatization of this scaffold to explore structure-activity relationships and optimize for desired biological activity.
References
- 1. This compound | 4958-02-5 [sigmaaldrich.com]
- 2. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
Methodological & Application
synthesis of 3-(Benzyloxy)cyclobutanecarboxylic acid protocol
An Application Scientist's Guide to the Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Introduction
Cyclobutane derivatives are crucial structural motifs in medicinal chemistry, often serving as bioisosteres for phenyl rings or other cyclic systems. Their unique conformational properties can significantly influence the pharmacological profile of a molecule. This compound is a valuable building block in drug discovery, providing a versatile scaffold for introducing a constrained, oxygenated four-membered ring into target molecules. The benzyloxy group offers a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions to reveal a reactive handle for further chemical modification.
This document provides a detailed, research-grade protocol for the multi-step synthesis of this compound. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility. The rationale behind key experimental choices is discussed to provide a deeper understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from commercially available ethyl 3-oxocyclobutanecarboxylate. The pathway involves:
-
Reduction of the ketone to a secondary alcohol.
-
Protection of the resulting hydroxyl group as a benzyl ether.
-
Saponification of the ethyl ester to the desired carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent | Purity | Supplier |
| Ethyl 3-oxocyclobutanecarboxylate | ≥95% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 60% in oil | Commercially Available |
| Benzyl bromide (BnBr) | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Lithium hydroxide (LiOH) | ≥98% | Commercially Available |
| Diethyl ether (Et₂O) | ACS grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | Prepared in-house |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous | Prepared in-house |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxycyclobutanecarboxylate
This step involves the reduction of the ketone in the starting material to a hydroxyl group using sodium borohydride. Methanol is used as the solvent, and the reaction is performed at a low temperature to control the reactivity and minimize side reactions.
Protocol:
-
To a stirred solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford ethyl 3-hydroxycyclobutanecarboxylate as a colorless oil. The product is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate
The protection of the hydroxyl group is achieved via a Williamson ether synthesis. Sodium hydride is used as a strong base to deprotonate the alcohol, forming an alkoxide that then reacts with benzyl bromide. Anhydrous conditions are crucial for the success of this reaction.
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (0.3 M) at 0 °C, add a solution of ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 3-(benzyloxy)cyclobutanecarboxylate.
Step 3: Synthesis of this compound
The final step is the saponification of the ethyl ester to the carboxylic acid using lithium hydroxide. A mixture of THF and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt.
Protocol:
-
To a solution of ethyl 3-(benzyloxy)cyclobutanecarboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M), add lithium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound as a white solid.
Figure 2: Detailed experimental workflow for the three-step synthesis.
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is ensured by several factors:
-
Robust Reactions: The chosen reactions (borohydride reduction, Williamson ether synthesis, and saponification) are fundamental and well-established transformations in organic synthesis, known for their high yields and reliability.
-
In-Process Controls: The protocol emphasizes the use of TLC at each stage to monitor reaction progress. This allows for real-time assessment of the reaction's completeness and the formation of any byproducts, enabling adjustments if necessary.
-
Purification Steps: The inclusion of aqueous workups and column chromatography ensures the removal of impurities and unreacted reagents, leading to a high-purity final product. The purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
The Strategic Application of 3-(Benzyloxy)cyclobutanecarboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Embracing Three-Dimensionality and Strategic Protection in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Medicinal chemists are increasingly moving away from flat, aromatic-rich molecules towards more three-dimensional scaffolds that can better mimic natural substrates and interact with complex biological targets. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable building block in this endeavor. Its rigid, puckered conformation can impart favorable properties such as metabolic stability, reduced planarity, and precise vectoral orientation of substituents.[1][2] When functionalized with a benzyloxy group, the resulting 3-(benzyloxy)cyclobutane moiety offers a powerful combination of a 3D scaffold and a strategically placed protecting group or pharmacophoric element.
This guide provides a comprehensive overview of the applications of 3-(benzyloxy)cyclobutanecarboxylic acid in medicinal chemistry. We will delve into its synthesis, key reactions, and its role in the development of novel therapeutic agents, supported by detailed protocols and mechanistic insights.
The Dual Role of the Benzyloxy Group: Protector and Pharmacophore
The benzyloxy group in this compound serves a dual purpose that the discerning medicinal chemist can leverage.
-
A Robust Protecting Group: The benzyl ether is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions, including acidic and basic media, and many oxidation and reduction reactions. This allows for extensive chemical modifications at the carboxylic acid terminus without affecting the hydroxyl group. The benzyl group can be readily removed under mild conditions, most commonly via catalytic hydrogenolysis (e.g., H₂/Pd-C), to unmask the hydroxyl functionality at a later synthetic stage.[3] This latent hydroxyl group can then serve as a key hydrogen bond donor or a point for further diversification.
-
A Lipophilic Pharmacophore: Beyond its protective role, the benzyloxy group can act as a pharmacophore, engaging in beneficial hydrophobic and π-stacking interactions within a target's binding site. This has been observed in various drug candidates, where the phenyl ring of the benzyloxy moiety occupies a lipophilic pocket, contributing to enhanced potency and selectivity.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the title compound is crucial for its widespread application. While various routes exist for substituted cyclobutanes, a common strategy involves the preparation of 3-(benzyloxy)cyclobutanone as a key intermediate, followed by oxidation to the carboxylic acid.
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone
This protocol is adapted from established procedures involving a [2+2] cycloaddition.
Reaction Scheme:
Caption: Synthesis of 3-(Benzyloxy)cyclobutanone.
Materials:
-
Benzyl vinyl ether
-
Trichloroacetyl chloride
-
Zinc-copper couple
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride
-
Methanol
Procedure:
-
To a stirred suspension of zinc-copper couple (15 equivalents) in anhydrous diethyl ether, add a solution of benzyl vinyl ether (1 equivalent) in diethyl ether.
-
Add trichloroacetyl chloride (2.5 equivalents) dropwise over 3 hours at room temperature. The reaction is exothermic and may require occasional cooling.
-
After the addition is complete, stir the reaction mixture for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated solution of ammonium chloride in methanol.
-
Reflux the mixture for 30 minutes.
-
Cool the mixture to room temperature and filter through a pad of celite, washing the filter cake with diethyl ether.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)cyclobutanone.
Protocol 2: Baeyer-Villiger Oxidation to this compound
The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones to lactones, which can then be hydrolyzed to the corresponding hydroxy acids. In this case, the benzyloxy substituent directs the regioselectivity of the oxidation.
Reaction Scheme:
Caption: Baeyer-Villiger oxidation and hydrolysis.
Materials:
-
3-(Benzyloxy)cyclobutanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium hydroxide (aqueous solution)
-
Hydrochloric acid (aqueous solution)
Procedure:
-
Dissolve 3-(benzyloxy)cyclobutanone (1 equivalent) in DCM at 0 °C.
-
Add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.
-
To the crude lactone, add a 1 M aqueous solution of sodium hydroxide and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Medicinal Chemistry Applications and Protocols
The true utility of this compound lies in its ability to be readily derivatized to explore chemical space and generate novel drug candidates.
Case Study: A Modular Synthesis of an Anti-inflammatory Scaffold
A recent study highlighted the use of this compound in a modular synthesis to develop a novel anti-inflammatory scaffold. The cyclobutane ring provides a rigid core, while the benzyloxy group serves as a protected hydroxyl, which is later revealed to be crucial for activity.
Synthetic Workflow:
Caption: Modular synthesis of an anti-inflammatory agent.
Protocol 3: Amide Coupling with this compound
Amide bond formation is a cornerstone of medicinal chemistry. The following is a general protocol for coupling this compound with a primary or secondary amine using HATU, a common and efficient coupling reagent.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC | HOBt or NHS | None (or mild base) | DCM, DMF, Water | 1-12 hours | 60-95 | Water-soluble byproducts, mild conditions. |
| HATU | None | DIPEA | DMF, DCM | 1-4 hours | 80-99 | High efficiency, low racemization, suitable for hindered substrates. |
| PyBOP | None | DIPEA | DMF, DCM | 1-6 hours | 75-95 | Good for solid-phase synthesis, stable reagent. |
Protocol 4: Deprotection of the Benzyloxy Group
Catalytic hydrogenolysis is the most common and efficient method for cleaving the benzyl ether to reveal the free hydroxyl group.
Materials:
-
Benzyloxy-protected cyclobutane derivative
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzyloxy-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the celite with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for a wide range of this compound derivatives are still emerging, general principles from related cyclobutane-containing molecules can be extrapolated.
-
Stereochemistry: The cis and trans isomers of 3-substituted cyclobutanes can exhibit significantly different biological activities. The rigid nature of the cyclobutane ring places the substituents in well-defined spatial orientations, which can dramatically impact binding to a target protein. It is crucial to separate and test both diastereomers to fully understand the SAR.
-
The 3-Hydroxy Group: After debenzylation, the resulting 3-hydroxycyclobutane moiety can be a critical pharmacophoric element. The hydroxyl group can act as a hydrogen bond donor or acceptor, significantly increasing binding affinity. For instance, in the development of JAK1 inhibitors, a hydroxyl group on a cyclobutane scaffold was found to be essential for potent activity.
-
The Cyclobutane as a Phenyl Isostere: In some cases, the cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring. This can lead to improved physicochemical properties, such as increased solubility and reduced metabolic liability, while maintaining the necessary spatial arrangement of functional groups.
Table 2: Potential Impact of the 3-(Benzyloxy)cyclobutane Moiety on Drug Properties
| Property | Contribution of the Cyclobutane Ring | Contribution of the Benzyloxy/Hydroxy Group |
| Potency | Provides a rigid scaffold for optimal orientation of pharmacophores. | The benzyloxy group can engage in hydrophobic interactions. The deprotected hydroxyl can form key hydrogen bonds. |
| Metabolic Stability | The strained ring is often more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems. | The benzyl ether is generally stable, but can be a site of metabolism. The free hydroxyl can be a site for glucuronidation. |
| Solubility | Increased sp³ character generally leads to improved aqueous solubility compared to flat aromatic systems. | The benzyloxy group is lipophilic. The free hydroxyl group increases hydrophilicity. |
| Selectivity | The well-defined 3D structure can lead to more specific interactions with the target protein over off-targets. | The specific placement of the benzyloxy or hydroxyl group can be exploited to achieve selectivity. |
Conclusion and Future Outlook
This compound is a versatile and valuable building block for modern medicinal chemistry. Its unique combination of a three-dimensional, metabolically robust scaffold and a strategically placed, dually functional benzyloxy group provides a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery programs. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic incorporation of unique 3D building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
References
Application Notes and Protocols: 3-(Benzyloxy)cyclobutanecarboxylic Acid as a Versatile Chemical Intermediate
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable physicochemical and pharmacological properties is paramount. Small, rigid scaffolds are of particular interest as they can effectively orient substituents into defined regions of three-dimensional space, thereby enhancing interactions with biological targets. 3-(Benzyloxy)cyclobutanecarboxylic acid emerges as a strategically valuable building block, offering a unique combination of a conformationally restricted cyclobutane core, a versatile carboxylic acid handle for derivatization, and a stable, yet readily cleavable, benzyl protecting group.
This guide provides an in-depth exploration of this compound as a key intermediate for researchers in medicinal chemistry and organic synthesis. We will delve into its properties, synthesis, and core applications, providing detailed, field-tested protocols to facilitate its seamless integration into drug development workflows. The rationale behind experimental choices is emphasized to empower scientists with not just the "how," but the "why."
Physicochemical Properties and Data
A thorough understanding of a chemical intermediate's properties is the foundation of its effective use. The data below has been consolidated from various suppliers and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 4958-02-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 206.24 g/mol | [1][2][3] |
| Physical Form | White to off-white solid | [5][6] |
| Boiling Point | 352.7 °C at 760 mmHg | [4][7] |
| Flash Point | 136.7 °C | [4] |
| Purity | Typically ≥95-98% (by HPLC/NMR) | [2][5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1][7] |
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound should be handled with care.
| Hazard Category | Description & Precautions | Reference(s) |
| Health Hazards | May cause skin, eye, and respiratory irritation. Warning statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). | [8][9] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Use only in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][8] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. | [8][9] |
| Storage | Keep container tightly closed in a dry and cool place. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1][9] |
Synthesis and Characterization
While commercially available, understanding the synthetic origin of this compound provides insight into potential impurities and alternative derivatization strategies. The synthesis often involves the construction of the cyclobutane ring followed by functional group manipulation. A plausible, high-level synthetic pathway is illustrated below, starting from precursors that can form the four-membered ring.
References
- 1. capotchem.com [capotchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. capotchem.com [capotchem.com]
- 4. Page loading... [guidechem.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 3-benzyloxy-cyclobutanecarboxylic acid, CasNo.4958-02-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 7. This compound | 4958-02-5 [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for the Debenzylation of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry and drug development, the cyclobutane motif has emerged as a valuable structural component. Its inherent ring strain and three-dimensional architecture offer unique conformational constraints that can enhance binding affinity and modulate pharmacokinetic properties. 3-Hydroxycyclobutanecarboxylic acid, in particular, serves as a critical building block for a variety of innovative therapeutic agents.[1] The synthesis of this key intermediate often involves the use of a benzyl protecting group for the hydroxyl functionality, which necessitates a reliable and efficient debenzylation step to unmask the free alcohol.[2]
This document provides a comprehensive guide to the experimental procedures for the debenzylation of 3-(benzyloxy)cyclobutanecarboxylic acid. We will explore various methodologies, delving into the mechanistic rationale behind each approach and offering detailed, field-proven protocols. The aim is to equip researchers with the knowledge to select and execute the optimal debenzylation strategy for their specific synthetic needs, ensuring high yields and purity of the desired 3-hydroxycyclobutanecarboxylic acid.
Mechanistic Considerations in Debenzylation
The benzyl ether linkage is a robust protecting group, stable to a wide range of reaction conditions.[2] Its removal, however, can be accomplished through several distinct chemical transformations. The choice of method is often dictated by the presence of other functional groups within the molecule and the desired scale of the reaction. The most common strategies involve:
-
Catalytic Hydrogenolysis: This widely used method involves the cleavage of the C-O bond of the benzyl ether using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3] The reaction is clean, with toluene being the only byproduct, which is easily removed.[3]
-
Catalytic Transfer Hydrogenation (CTH): A safer alternative to using high-pressure hydrogen gas, CTH generates hydrogen in situ from a donor molecule, such as ammonium formate or formic acid.[4][5] This technique is particularly advantageous for laboratories not equipped for high-pressure reactions.[4]
-
Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions.[2][6] Lewis acids have also been employed for this transformation.[7]
Experimental Protocols
Method 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a standard procedure for the debenzylation of this compound using palladium on carbon and hydrogen gas.
Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. thaiscience.info [thaiscience.info]
- 7. atlanchimpharma.com [atlanchimpharma.com]
The Strategic Application of 3-(Benzyloxy)cyclobutanecarboxylic Acid in Modern Organic Synthesis
Introduction: The Value Proposition of a Strained Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the repertoire of building blocks available to the medicinal chemist, strained ring systems, particularly cyclobutanes, have emerged as powerful tools for navigating chemical space.[1] The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional scaffold that can enforce specific vectoral orientations of substituents, a critical feature for optimizing ligand-receptor interactions. Furthermore, the introduction of a cyclobutane moiety can enhance metabolic stability and serve as a bioisosteric replacement for larger, more flexible ring systems or even aromatic rings, thereby improving pharmacokinetic profiles.[1][2][3]
3-(Benzyloxy)cyclobutanecarboxylic acid, with its strategically placed functional handles—a carboxylic acid for diverse derivatization and a benzyl-protected hydroxyl group for subsequent modification—represents a versatile and valuable building block for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging this unique scaffold for their synthetic campaigns.
Core Applications in the Synthesis of Bioactive Molecules
The utility of this compound and its close derivatives is prominently showcased in the synthesis of modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). RORγt is a critical transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases.[4][5] Consequently, the development of RORγt inverse agonists is a highly pursued therapeutic strategy.
A prime example is the synthesis of the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, a key component of TAK-828F, a potent and orally available RORγt inverse agonist.[4][5] The cyclobutane core in TAK-828F serves to rigidly orient the substituents, enabling precise interaction with the receptor's binding pocket. The following sections will delve into a detailed synthetic protocol inspired by the scalable synthesis of this important scaffold, illustrating the manipulation of a 3-substituted cyclobutane system.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step methodologies for key transformations involving this compound and its derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Protocol 1: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Scaffold for RORγt Inverse Agonists
This protocol is adapted from the scalable synthesis of the core of TAK-828F and demonstrates the stereocontrolled manipulation of a cyclobutane ring system.[4][5] While the starting material in the cited literature is 3-oxocyclobutane-1-carboxylic acid, the principles of stereocontrol and functional group transformations are directly applicable to derivatives of this compound.
Workflow Overview:
Figure 1: Synthetic workflow for the diastereoselective preparation of a key cyclobutane intermediate.
Step-by-Step Methodology:
Step 1: Benzyl Ester Formation
-
Rationale: Protection of the carboxylic acid as a benzyl ester prevents its interference in subsequent reactions and can be selectively removed later under hydrogenolysis conditions. The use of EDCI/DMAP is a mild and efficient method for esterification, avoiding harsh acidic conditions that could promote side reactions.[5]
-
Procedure:
-
To a solution of a 3-substituted cyclobutanecarboxylic acid (e.g., a derivative of this compound where the benzyl group is replaced with a ketone) (1.0 eq) in acetonitrile (MeCN, 5 mL/g), add benzyl alcohol (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq) at room temperature.
-
Cool the reaction mixture to 5 °C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) portion-wise, maintaining the internal temperature below 40 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Upon completion (monitored by TLC or LC-MS), add 1 M aq. HCl and ethyl acetate (EtOAc). Separate the layers.
-
Wash the organic layer sequentially with 5% aq. NaHCO₃ and 10% aq. NaCl.
-
Concentrate the organic layer under reduced pressure to afford the benzyl ester, which can be used in the next step without further purification.
-
Step 2: Knoevenagel Condensation
-
Rationale: The Knoevenagel condensation with Meldrum's acid forms a cyclobutylidene Meldrum's acid derivative, which is a key intermediate for the subsequent diastereoselective reduction. Piperidine is a classic basic catalyst for this transformation.[5]
-
Procedure:
-
To a solution of the benzyl 3-oxocyclobutanecarboxylate (1.0 eq) from the previous step in isopropanol (2-PrOH), add Meldrum's acid (1.02 eq) and piperidine (0.1 eq) at room temperature.
-
Stir the mixture at room temperature. The product is expected to precipitate out of the solution as the reaction progresses.
-
After stirring for 12-16 hours, filter the solid, wash with cold 2-PrOH, and dry under vacuum to obtain the cyclobutylidene Meldrum's acid derivative.
-
Step 3: Diastereoselective Reduction
-
Rationale: This is a crucial step where the stereochemistry of the final product is set. The reduction of the exocyclic double bond with sodium borohydride proceeds with high cis-diastereoselectivity. This is attributed to the steric hindrance of the Meldrum's acid moiety, which directs the hydride attack from the less hindered face of the double bond.[5]
-
Procedure:
-
Suspend the cyclobutylidene Meldrum's acid derivative (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (e.g., 1:1 v/v).
-
Cool the suspension to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of 1 M aq. HCl until the pH is ~2-3.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Step 4: Ester Hydrolysis and Decarboxylation
-
Rationale: Treatment with lithium hydroxide saponifies the benzyl ester and opens the Meldrum's acid ring. Subsequent acidification leads to decarboxylation, yielding the desired cis-1,3-disubstituted cyclobutane carboxylic acid.
-
Procedure:
-
Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH ~2 with concentrated HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
-
Quantitative Data Summary:
| Step | Transformation | Reagents and Conditions | Typical Yield | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Esterification | BnOH, EDCI, DMAP, MeCN, RT | >95% | N/A | [5] |
| 2 | Knoevenagel | Meldrum's Acid, Piperidine, 2-PrOH, RT | ~95% | N/A | [5] |
| 3 | Reduction | NaBH₄, MeOH/CH₂Cl₂, 0 °C | ~85% | 12:1 | [5] |
| 4 | Hydrolysis/Decarboxylation | LiOH·H₂O, THF/H₂O, then HCl | ~90% | >20:1 (after workup) | [5] |
Protocol 2: Amide Coupling of this compound
The carboxylic acid moiety of the title compound is a versatile handle for the synthesis of amides, which are prevalent in pharmaceuticals. This protocol describes a general procedure for amide bond formation using HATU, a common and efficient coupling reagent.[6]
Reaction Scheme:
Figure 2: General scheme for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.
-
-
Amine Coupling:
-
Add the desired primary or secondary amine (1.2 eq) to the pre-activated mixture.
-
Continue stirring at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 3: Fischer Esterification of this compound
Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols under acidic catalysis. This is a cost-effective method, particularly for simple alcohols.[7][8]
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired alcohol (e.g., benzyl alcohol, used in large excess, e.g., 3-5 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Heat the mixture to reflux for 2-4 hours. The reaction is an equilibrium, and using an excess of the alcohol helps to drive the reaction towards the product side.
-
After cooling to room temperature, dilute the mixture with diethyl ether or EtOAc.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the excess acid (caution: CO₂ evolution).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Protocol 4: Reduction of this compound to the Corresponding Alcohol
Reduction of the carboxylic acid to a primary alcohol provides another avenue for further synthetic elaboration. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[9]
Reaction Scheme:
Figure 3: Reduction of a carboxylic acid to a primary alcohol.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The initial reaction is an acid-base reaction that evolves hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
-
Work-up (Fieser workup):
-
Cool the reaction mixture back to 0 °C.
-
CAUTION: The workup is highly exothermic and evolves hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.
-
Sequentially and dropwise, add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify by flash column chromatography if necessary.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of strained ring systems in modern synthetic chemistry. Its strategic functionalization allows for a diverse range of transformations, making it a valuable building block for the construction of complex and biologically relevant molecules. As demonstrated by its application in the synthesis of RORγt inverse agonists, the cyclobutane scaffold offers a unique platform for the design of next-generation therapeutics. The protocols detailed herein provide a practical guide for researchers to harness the potential of this versatile reagent, encouraging further exploration of its utility in the ever-evolving fields of organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Substituted Quinolines as RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. athabascau.ca [athabascau.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Comprehensive Analytical Strategies for 3-(Benzyloxy)cyclobutanecarboxylic Acid
Introduction: The Analytical Imperative
3-(Benzyloxy)cyclobutanecarboxylic acid is a key building block in medicinal chemistry, valued for its rigid cyclobutane core and the versatile benzyloxy protecting group. Its incorporation into drug candidates necessitates a robust suite of analytical methods to ensure identity, purity, and stereochemical integrity. This guide provides a detailed framework for the comprehensive analysis of this compound, moving from fundamental structural confirmation to precise quantification and enantiomeric separation. The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure trustworthy and reproducible results.
General Analytical Workflow
A multi-tiered approach is essential for the complete characterization of this compound. The logical flow ensures that foundational identity is confirmed before proceeding to more nuanced quantitative and stereochemical analyses.
Caption: High-level analytical workflow for quality control.
Structural Elucidation: NMR & Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are required for unambiguous identification. A Certificate of Analysis for the compound confirms that the ¹H NMR spectrum should be consistent with the expected structure.[1]
Causality: The unique electronic environments of each proton and carbon atom result in distinct chemical shifts and coupling patterns, providing a "fingerprint" of the molecule. The fluxional nature of the cyclobutane ring can lead to complex and sometimes "erratic" NMR chemical shifts, making careful interpretation crucial.[2]
Table 1: Expected NMR Chemical Shifts (Illustrative) Solvent: CDCl₃ or DMSO-d₆. Shifts are approximate and subject to solvent effects.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175 - 180 | Broad singlet, exchangeable with D₂O. |
| Phenyl (Ar-H) | 7.2 - 7.4 | 127 - 138 | Multiplet corresponding to 5 protons. |
| Benzylic (-O-CH₂ -Ph) | ~4.5 | ~70 | Singlet or AB quartet. |
| Cyclobutane Methine (-CH -O) | 3.8 - 4.2 | 70 - 75 | Multiplet, deshielded by oxygen. |
| Cyclobutane Methine (-CH -COOH) | 2.8 - 3.2 | 40 - 45 | Multiplet. |
| Cyclobutane Methylene (-CH₂) | 2.0 - 2.6 | 25 - 35 | Complex multiplets due to ring puckering. |
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.[3]
-
¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire several thousand scans using proton decoupling to enhance signal-to-noise.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the analyte. When coupled with a chromatographic inlet (LC or GC), it becomes a powerful tool for identifying impurities.
Causality: In electrospray ionization (ESI), the carboxylic acid will readily deprotonate in negative ion mode to yield an [M-H]⁻ ion. In positive ion mode, it may form adducts like [M+H]⁺ or [M+Na]⁺. The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .[1]
Chromatographic Analysis: Purity and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the primary method for determining the purity and assay of this compound.
Causality: The separation relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group, rendering the molecule more nonpolar and increasing its retention on the C18 column, which results in sharper, more symmetrical peaks.[4][5] The benzyl group provides a strong chromophore for reliable UV detection.
Caption: Principle of RP-HPLC separation for the analyte.
Protocol 2: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV/PDA detector.[4]
-
Solutions Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create working standards (e.g., 0.1 mg/mL) by dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in diluent to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving moderately polar compounds. |
| Mobile Phase | Gradient: 35% B to 95% B over 15 min | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 220 nm | Wavelength for aromatic absorbance. |
| Run Time | 20 min | Allows for column re-equilibration. |
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.
-
Analysis & Calculation: Inject samples and standards. Calculate purity using the area percent method. For assay, use a calibration curve generated from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required.
Causality: Carboxylic acids are polar and can interact strongly with the stationary phase, leading to poor peak shape and thermal decomposition in the hot injector. Derivatization, such as esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA), converts the polar -COOH group into a less polar, more volatile, and more thermally stable group, making it amenable to GC analysis.[7]
Protocol 3: GC-MS with Derivatization
-
Derivatization:
-
Place ~1 mg of the sample in a vial.
-
Add 200 µL of anhydrous methanol and 20 µL of acetyl chloride.
-
Cap the vial and heat at 60 °C for 1 hour to form the methyl ester.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 450 m/z |
-
Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Stereochemical Analysis: Chiral HPLC
Since this compound possesses a stereocenter, resolving its enantiomers is critical in a pharmaceutical context, as different enantiomers can have vastly different biological activities.[8][9]
Causality: Chiral separation is achieved by using a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Due to steric and electronic differences in these complexes, one enantiomer interacts more strongly with the CSP and is retained longer, allowing for their separation.[8] Cellulose- and amylose-based CSPs are highly effective for a wide range of chiral compounds, including carboxylic acids.[9]
Protocol 4: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: Standard HPLC system with UV/PDA detector.
-
Solutions Preparation:
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is often added to improve peak shape for acidic analytes.
-
-
Chiral Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H) | Proven effectiveness for separating a wide range of enantiomers. |
| Mobile Phase | 90:10 Hexane:Isopropanol + 0.1% TFA | Typical normal-phase conditions for chiral separations. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal resolution on the chiral column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral resolution. |
| Detection | UV at 220 nm |
-
Analysis:
-
Inject a sample of the racemic material to determine the retention times of both enantiomers and calculate the resolution factor (Rs > 1.5 is ideal).
-
Inject the test sample to determine the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of this compound. The orthogonal techniques of NMR, MS, HPLC, and GC ensure unambiguous structural confirmation and accurate purity assessment. For applications in regulated industries, the inclusion of chiral HPLC is non-negotiable for guaranteeing stereochemical integrity. Adherence to these protocols, including system suitability checks and proper standard preparation, will yield reliable and reproducible data essential for advancing research and drug development programs.
References
- 1. file.leyan.com [file.leyan.com]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cipac.org [cipac.org]
- 7. researchgate.net [researchgate.net]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. lcms.labrulez.com [lcms.labrulez.com]
3-(Benzyloxy)cyclobutanecarboxylic acid reaction mechanism
An In-Depth Guide to the Key Reaction Mechanisms of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable bifunctional building block in modern medicinal chemistry. Its rigid cyclobutane scaffold provides a defined three-dimensional geometry, while the carboxylic acid and benzyl ether functionalities offer versatile handles for synthetic elaboration. This guide provides a detailed examination of the two principal reaction mechanisms central to the application of this molecule: amide bond formation at the carboxylic acid terminus and catalytic hydrogenolysis of the benzyl ether protecting group. By understanding the underlying principles and protocols for these transformations, researchers can effectively incorporate this scaffold into complex molecular architectures for drug discovery and development.
Overview of Physicochemical Properties and Reactivity
The reactivity of this compound is dominated by its two functional groups. The carboxylic acid is a nucleophilic center after deprotonation and an electrophilic center upon activation. The benzyl ether is a robust protecting group for the hydroxyl functionality, which can be selectively cleaved under reductive conditions. The cyclobutane ring itself is relatively stable but imparts specific steric and conformational constraints on the molecule's reactivity.
| Property | Value | Source |
| CAS Number | 4958-02-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | |
| Physical Form | Solid | [1] |
| Boiling Point | 352.7 °C at 760 mmHg (Predicted) | [1] |
Core Reaction Mechanisms and Protocols
This section details the mechanisms and provides practical, field-tested protocols for the two most critical transformations of this compound.
Reactions at the Carboxylic Acid: Amide Bond Formation via Active Ester Intermediates
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[3][4] Direct reaction is kinetically slow as the amine would first act as a base, deprotonating the carboxylic acid to form a non-reactive carboxylate salt.[5][6] Modern coupling reagents, such as uronium salts like HATU, provide a highly efficient and mild route to amide bond formation by generating a highly reactive acyl-substituted intermediate.[7][8][9]
Mechanism of HATU-Mediated Amide Coupling:
The reaction proceeds through a multi-step, one-pot sequence:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable OAt-active ester. This step releases a tetramethylurea byproduct.[7]
-
Nucleophilic Acyl Substitution: The primary or secondary amine attacks the carbonyl carbon of the OAt-active ester.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to form the stable amide bond.[7]
This mechanism is highly favored due to the exceptional reactivity of the OAt-ester and the minimal side reactions, which preserves the stereochemical integrity of chiral substrates.[9]
Visualization: HATU-Mediated Amide Coupling Workflow
Caption: Logical flow of HATU-mediated amide coupling.
Detailed Protocol: Synthesis of N-Benzyl-3-(benzyloxy)cyclobutanecarboxamide
This protocol is a representative example and may require optimization for different amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.2 equiv).[10]
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C.[7]
-
After 15 minutes of stirring (pre-activation), add benzylamine (1.1 equiv) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This aqueous workup removes the urea byproduct, excess DIPEA, and unreacted reagents.[7]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Reactions at the Ether Linkage: Catalytic Hydrogenolysis for Benzyl Deprotection
The benzyl ether is one of the most common protecting groups for alcohols due to its stability under a wide range of acidic, basic, and oxidative conditions. Its primary mode of cleavage is through catalytic hydrogenolysis.[11][12] This reaction involves the use of a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), and a source of hydrogen.[13][14]
Mechanism of Pd/C-Catalyzed Hydrogenolysis:
The precise mechanism on the heterogeneous catalyst surface is complex, but it is generally understood to involve the following key steps:[14][15]
-
Adsorption: Both molecular hydrogen (H₂) and the benzyl ether substrate adsorb onto the active sites of the palladium metal surface.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, generating reactive palladium-hydride species.
-
C-O Bond Cleavage: The C-O bond of the benzyl ether is cleaved. This is the rate-determining step and results in the formation of an alcohol and a toluene byproduct.[11][14]
-
Desorption: The final products (the deprotected alcohol and toluene) desorb from the catalyst surface, freeing the active sites for the next catalytic cycle.
This process is highly efficient and clean, as the catalyst can be removed by simple filtration and the primary byproduct, toluene, is volatile.[13][14]
Visualization: Benzyl Ether Hydrogenolysis Workflow
Caption: High-level workflow for benzyl ether deprotection.
Detailed Protocol: Deprotection to yield 3-Hydroxycyclobutanecarboxylic acid
Safety Note: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care. The reaction should be conducted in a well-ventilated fume hood due to the use of flammable hydrogen gas.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 5-10 mol% Pd
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen (H₂) gas supply (typically a balloon or a hydrogenation apparatus)
-
Celite® or a membrane filter
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like methanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be added to the solvent, not the other way around, to minimize fire risk.
-
Seal the flask with a septum.
-
Subject the flask to three cycles of vacuum followed by backfilling with hydrogen gas (H₂) to ensure the reaction atmosphere is inert and saturated with hydrogen.[16]
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully vent the excess hydrogen. Purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.[16] Wash the pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-hydroxycyclobutanecarboxylic acid, which can be used directly or purified further if necessary.
Conclusion
This compound serves as a robust and versatile scaffold for chemical synthesis. The orthogonal reactivity of its carboxylic acid and benzyl ether groups allows for selective and high-yielding transformations. Amide coupling, facilitated by reagents like HATU, provides a reliable method for extending the molecular framework, while catalytic hydrogenolysis offers a clean and efficient strategy for deprotection to reveal a key hydroxyl group for further functionalization. The mechanisms and protocols outlined in this guide provide the foundational knowledge required for the successful application of this building block in complex synthesis and drug discovery programs.
References
- 1. This compound | 4958-02-5 [sigmaaldrich.cn]
- 2. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 12. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the overall yield and purity of your target compound.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.
Issue 1: Low Overall Yield of this compound
A consistently low yield is one of the most common challenges in multi-step syntheses. The synthesis of this compound often proceeds through several key transformations, each with its own potential for yield loss.
Potential Causes & Solutions:
-
Inefficient Cyclobutane Ring Formation: The construction of the cyclobutane core is a critical step that can be low-yielding. The choice of starting materials and reaction conditions is paramount. For instance, the condensation of diethyl malonate with 1,3-dibromopropane is a classic approach to forming a cyclobutane dicarboxylate precursor.[1] To improve this step, ensure anhydrous conditions and the use of a strong, non-nucleophilic base like sodium hydride in an appropriate solvent such as DMF.
-
Incomplete Decarboxylation: The conversion of a 1,1-cyclobutanedicarboxylic acid intermediate to the mono-acid requires a carefully controlled thermal decarboxylation.[1][2]
-
Protocol: Heat the 1,1-cyclobutanedicarboxylic acid in a distillation apparatus. The temperature should be raised gradually to 160-170°C until the evolution of carbon dioxide ceases. Subsequently, increase the temperature to 210-220°C to distill the crude cyclobutanecarboxylic acid.[1] Inadequate temperature control can lead to incomplete reaction or decomposition of the product.
-
-
Suboptimal Benzylation of the Hydroxyl Group: If synthesizing from a 3-hydroxycyclobutanecarboxylic acid precursor, the benzylation step is crucial. Incomplete reaction or side product formation can significantly lower the yield.
-
Protocol: A common method involves the use of benzyl bromide and a suitable base like sodium hydride in an anhydrous solvent such as THF. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.
-
-
Losses During Workup and Purification: Each extraction, filtration, and chromatography step can contribute to yield loss. Minimize transfers and ensure proper phase separation during extractions. For purification, carefully select your chromatography conditions (e.g., silica gel grade, solvent system) to achieve good separation without excessive product loss on the column.
Issue 2: Formation of Significant Side Products
The presence of persistent impurities can complicate purification and reduce the final yield of the desired product.
Potential Causes & Solutions:
-
Polymerization or Ring-Opening of Cyclobutane Intermediates: Cyclobutane rings, while generally stable, can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures. Monitor your reaction conditions closely and avoid unnecessarily high temperatures or prolonged reaction times.
-
Over-alkylation in Benzylation Step: If using a dicarboxylic acid precursor, both carboxyl groups could potentially be esterified if conditions are not carefully controlled. Using a stoichiometric amount of benzyl bromide relative to the hydroxyl group (if starting from a hydroxy acid) is critical.
-
Formation of Dichlorinated Impurities: In syntheses involving chlorination steps, such as the preparation of 3-chlorocyclobutanecarboxylic acid from the dicarboxylic acid using sulfuryl chloride, over-chlorination can occur.[3] Careful control of the stoichiometry of the chlorinating agent and reaction time is essential to minimize the formation of dichlorinated byproducts.[3]
Issue 3: Difficulty in Product Purification and Isolation
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes & Solutions:
-
Co-elution of Starting Materials or Side Products: If the polarity of your desired product is very similar to that of a starting material or a major impurity, separation by column chromatography can be difficult.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
-
Product is an Oil or a Low-Melting Solid: This can make handling and purification more difficult.
-
Troubleshooting:
-
Trituration: If the product is an oil that should be a solid, try triturating it with a non-polar solvent like hexanes or pentane to induce crystallization.
-
Salt Formation: As a carboxylic acid, your product can be converted to a salt (e.g., with sodium bicarbonate or a suitable amine) which may be a more crystalline and easily handled solid. The pure acid can then be regenerated by acidification.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the common synthetic routes to this compound?
There are several established synthetic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
-
From 1,1-Cyclobutanedicarboxylic Acid: This route involves the formation of the cyclobutane ring via a malonic ester synthesis, followed by hydrolysis, chlorination, nucleophilic substitution with a benzyl alkoxide, and finally decarboxylation.[3]
-
From 3-Oxocyclobutanecarboxylic Acid: This intermediate can be a versatile precursor. The ketone can be reduced to a hydroxyl group, which is then protected as a benzyl ether.
-
Direct Benzylation of 3-Hydroxycyclobutanecarboxylic Acid: If this starting material is available, direct benzylation of the hydroxyl group is a straightforward approach.
What is the mechanism of the decarboxylation of 1,1-cyclobutanedicarboxylic acid?
The thermal decarboxylation of a geminal dicarboxylic acid proceeds through a cyclic transition state. Upon heating, one of the carboxylic acid groups undergoes intramolecular proton transfer, leading to the elimination of carbon dioxide and the formation of the mono-acid.
How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the presence of the benzyl group, the cyclobutane ring protons, and the carboxylic acid proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the benzyl ether (C-O stretch).
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
Are there any safety precautions I should be aware of?
Yes, several reagents commonly used in these synthetic routes require careful handling:
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Benzyl Bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Strong Acids and Bases: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling corrosive reagents.
III. Experimental Protocols & Data
Table 1: Comparison of Key Reaction Parameters
| Step | Reagents & Conditions | Typical Yield | Reference |
| Cyclobutane Formation | Diethyl malonate, 1,3-dibromopropane, NaH, DMF | Variable | |
| Decarboxylation | 1,1-Cyclobutanedicarboxylic acid, heat (160-220°C) | 86-91% | [2] |
| Benzylation | 3-Hydroxycyclobutanecarboxylic acid, Benzyl bromide, NaH, THF | Good to Excellent | - |
| Oxidation | 3-(Benzyloxy)cyclobutylmethanol, CrO₃, H₂SO₄, acetone (Jones Oxidation) | Good |
Workflow Diagram: General Synthesis of this compound
References
Technical Support Center: Purification of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the technical support center for 3-(benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.
I. Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its purification is often complicated by several factors inherent to its structure and common synthetic routes. These challenges typically include:
-
Diastereomeric Separation: The cyclobutane ring can exist in cis and trans configurations, and the separation of these diastereomers can be non-trivial.
-
Removal of Benzyl-Containing Impurities: Byproducts from the benzylation reaction or degradation of the benzyl ether can contaminate the final product.
-
Carboxylic Acid-Related Impurities: Starting materials or side-products from the formation of the carboxylic acid moiety can be difficult to remove.
-
Product Stability: The compound's stability under various purification conditions (e.g., pH, temperature) must be considered to prevent degradation.[1]
This guide will address these issues with practical, field-proven solutions.
II. Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the purification process.
Problem 1: Poor Separation of cis and trans Isomers by Column Chromatography
Observation: You observe co-elution or significant peak tailing for the cis and trans isomers of this compound during silica gel column chromatography.
Probable Causes:
-
Insufficient Polarity Difference: The polarity difference between the cis and trans isomers may not be large enough for effective separation with standard solvent systems.
-
On-Column Degradation or Isomerization: The slightly acidic nature of silica gel can sometimes lead to side reactions.[2]
-
Inappropriate Solvent System: The chosen eluent may not provide optimal selectivity for the two diastereomers.
Solutions:
-
Solvent System Optimization:
-
Step 1: Begin with a systematic screen of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
-
Step 2: To improve separation, introduce a small amount of a third solvent. For acidic compounds, adding a small percentage of acetic acid or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid. Conversely, a small amount of a basic modifier like triethylamine can be beneficial if the silica gel's acidity is causing issues.[2]
-
-
Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography (C18): If normal-phase chromatography is unsuccessful, reverse-phase HPLC or MPLC can be an effective alternative. A typical mobile phase would be a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Chiral Chromatography: For achieving high diastereomeric purity, chiral chromatography can be a powerful tool, even for separating diastereomers.[3]
-
-
Derivatization:
-
In some cases, temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can alter the polarity and conformational flexibility of the molecule, potentially making the diastereomers more separable by chromatography.[4] The ester can then be hydrolyzed back to the carboxylic acid after separation.
-
Problem 2: Persistent Contamination with Benzyl Alcohol or Benzaldehyde
Observation: Your purified product shows the presence of benzyl alcohol or benzaldehyde by NMR or LC-MS analysis.
Probable Causes:
-
Incomplete Reaction: The reaction to form the benzyl ether may not have gone to completion.
-
Debenzylation: The benzyl ether is susceptible to cleavage under certain conditions, such as strong acids or catalytic hydrogenation.[5][6]
-
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde.
Solutions:
-
Aqueous Workup Optimization:
-
Step 1: During the workup, wash the organic layer containing your product with a dilute aqueous base solution, such as 1M sodium carbonate or sodium bicarbonate. This will deprotonate the carboxylic acid, making it water-soluble and allowing for the separation from neutral impurities like benzyl alcohol.
-
Step 2: Separate the aqueous layer and then re-acidify it with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.
-
Step 3: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective method for removing impurities.[7] Experiment with different solvent systems, such as ethyl acetate/hexanes, toluene, or isopropanol/water.
Solvent System Expected Purity Ethyl Acetate / Hexanes >98% Toluene >97% Isopropanol / Water >95% -
-
Chromatographic Purification:
-
If an aqueous workup is insufficient, column chromatography is the next logical step. Benzyl alcohol and benzaldehyde are typically less polar than the carboxylic acid and should elute earlier.
-
Problem 3: Product Degradation During Purification
Observation: You notice the appearance of new, unidentified peaks in your analytical data after purification attempts, suggesting product degradation.
Probable Causes:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can potentially lead to the degradation of the cyclobutane ring or cleavage of the benzyl ether.[1]
-
Elevated Temperatures: Prolonged exposure to high temperatures, for instance during distillation or solvent removal, can cause decomposition.[8]
Solutions:
-
Mild Purification Conditions:
-
pH Control: Maintain a pH range of 3-8 during aqueous workups and extractions whenever possible.
-
Temperature Control: When removing solvent, use a rotary evaporator with a water bath temperature below 40-50°C. If distillation is necessary, perform it under high vacuum to lower the boiling point.[7]
-
-
Stability Assessment:
-
Before attempting a large-scale purification, it is prudent to perform small-scale stability studies. Subject a small amount of the material to the intended purification conditions (e.g., different pH values, temperatures) and analyze the outcome by LC-MS or NMR to check for degradation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to separate the cis and trans isomers of this compound?
A1: The most effective method can be application-dependent. For small-scale, high-purity separations, preparative HPLC, potentially on a chiral stationary phase, is often the best choice.[3][9] For larger quantities, fractional crystallization of the free acid or a salt derivative can be a more scalable approach.[4][10] Column chromatography on silica gel can also be effective, but may require careful optimization of the solvent system.[9]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound in a cool, dry, and dark place.[11] An inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation over long-term storage.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the purity profile and identify any trace impurities by their mass-to-charge ratio.
-
HPLC: To quantify the purity and the ratio of diastereomers.[1][12]
-
FT-IR: To confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch).
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it may not be ideal for this compound due to its relatively high boiling point (predicted to be around 352.7°C at 760 mmHg) and potential for thermal degradation.[11][13] If distillation is attempted, it should be performed under high vacuum to significantly reduce the boiling point.[7]
IV. Experimental Protocols
Protocol 1: Optimized Silica Gel Column Chromatography for Diastereomer Separation
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the purified isomers.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium carbonate solution. Repeat the extraction 2-3 times. The product will move to the aqueous layer as its carboxylate salt.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities (e.g., benzyl alcohol) can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2-3. The product should precipitate out.
-
Product Extraction: Extract the precipitated product with fresh ethyl acetate. Repeat 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the purified product.
V. Visualizations
Caption: A decision-making workflow for the purification of this compound.
VI. References
-
EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents. Available at: --INVALID-LINK--
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - ACS Publications. (2021-08-06). Available at: --INVALID-LINK--
-
This compound | 4958-02-5 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents. Available at: --INVALID-LINK--
-
3-benzyloxy-cyclobutanecarboxylic acid | CAS No.4958-02-5 Synthetic Routes - Guidechem. Available at: --INVALID-LINK--
-
3-benzyloxy-cyclobutanecarboxylic acid 4958-02-5 - Guidechem. Available at: --INVALID-LINK--
-
-
Procedure - Organic Syntheses. Available at: --INVALID-LINK--
-
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Available at: --INVALID-LINK--
-
84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm. Available at: --INVALID-LINK--
-
Benzyl Esters - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020-01-06). Available at: --INVALID-LINK--
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020-10-22). Available at: --INVALID-LINK--
-
3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. (2024-04-10). Available at: --INVALID-LINK--
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. Available at: --INVALID-LINK--
-
Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: --INVALID-LINK--
-
Cyclobutanecarboxylic acid synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05). Available at: --INVALID-LINK--
-
Analytical Methods - RSC Publishing. Available at: --INVALID-LINK--
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023-08-03). Available at: --INVALID-LINK--
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 11. This compound | 4958-02-5 [sigmaaldrich.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
Why am I getting a low yield in my cyclobutane ring formation step?
-
I am observing a significant amount of a higher molecular weight byproduct. What could it be?
-
My final product is difficult to purify. What are the likely impurities?
-
-
Troubleshooting Guides
-
Guide 1: Malonic Ester Synthesis Route
-
Problem: Low yield of cyclobutane ring formation and formation of a major byproduct.
-
Problem: Incomplete hydrolysis of the diester intermediate.
-
Problem: Difficult or incomplete decarboxylation.
-
-
Guide 2: Oxidation of 3-(Benzyloxy)cyclobutanone
-
Problem: Debenzylation or other reactions of the benzyl protecting group.
-
Problem: Over-oxidation or low conversion.
-
-
Guide 3: [2+2] Cycloaddition Route
-
Problem: Formation of isomeric products (regio- or stereoisomers).
-
Problem: Polymerization of the vinyl ether starting material.
-
-
-
Experimental Protocols
-
Protocol 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
-
Protocol 2: Hydrolysis and Decarboxylation to this compound.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are three primary strategies for the synthesis of this compound:
-
The Malonic Ester Synthesis Route: This is a classical and versatile approach that involves the alkylation of a malonic ester with a suitable 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation. A key intermediate in a related synthesis is 1,1-cyclobutanedicarboxylic acid, which is decarboxylated to cyclobutanecarboxylic acid.[1][2]
-
Oxidation of a Precursor: This route involves the synthesis of a cyclobutane ring with the benzyloxy group already in place, followed by oxidation of a functional group to the carboxylic acid. A common precursor for this is 3-(benzyloxy)cyclobutanone.
-
[2+2] Cycloaddition: This method involves the reaction of a ketene or ketene equivalent with benzyl vinyl ether to form the cyclobutanone ring, which is then further functionalized.
Q2: Why am I getting a low yield in my cyclobutane ring formation step?
Low yields in cyclobutane ring formation, particularly via the malonic ester route, can be attributed to several factors. The intramolecular cyclization is often in competition with intermolecular side reactions. The high dilution principle is often necessary to favor the desired intramolecular reaction. Additionally, the choice of base and solvent can significantly impact the reaction outcome.
Q3: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
In the malonic ester synthesis using a 1,3-dihalopropane, a common byproduct is the tetra-substituted ester, formed from the reaction of two molecules of the malonic ester with one molecule of the dihalide.[1] This intermolecular reaction is favored at higher concentrations.
Q4: My final product is difficult to purify. What are the likely impurities?
Difficulty in purification often points to the presence of byproducts with similar polarities to the desired product. Common impurities include the starting materials if the reaction is incomplete, the di-acid intermediate if decarboxylation is not complete, and any byproducts formed from side reactions specific to the chosen synthetic route.
Troubleshooting Guides
Guide 1: Malonic Ester Synthesis Route
This route is a popular choice due to the wide availability of starting materials. However, it is not without its challenges.
Problem: Low yield of cyclobutane ring formation and formation of a major byproduct.
-
Causality: The formation of a cyclobutane ring via intramolecular alkylation is an entropically disfavored process. At high concentrations, the intermolecular reaction between the malonate anion and the 1,3-dihalopropane starting material can become the dominant pathway, leading to the formation of a dimeric byproduct.
-
Troubleshooting Steps:
-
High Dilution: Employ high dilution conditions for the cyclization step. This can be achieved by slowly adding the reagents to a large volume of solvent.
-
Choice of Base and Counter-ion: The choice of base can influence the reaction. Sodium or potassium alkoxides are commonly used. The nature of the counter-ion can affect the aggregation of the enolate and its reactivity.
-
Solvent: A polar aprotic solvent like DMF or DMSO can be effective in solvating the cation and promoting the desired reaction.
-
-
Visualization of the Side Reaction:
Problem: Incomplete hydrolysis of the diester intermediate.
-
Causality: Steric hindrance around the ester groups in the cyclobutane ring can make hydrolysis more difficult than for acyclic esters. The use of a strong base like KOH or NaOH in aqueous alcohol is common, but sufficient reaction time and temperature are crucial.
-
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: Refluxing for an extended period (e.g., 2-4 hours) is often necessary.
[1] 2. Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis. If basic hydrolysis is slow, acidic hydrolysis (e.g., with aqueous HCl or H2SO4) can be attempted, although this may require harsher conditions.
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting diester.
Problem: Difficult or incomplete decarboxylation.
-
Causality: The decarboxylation of the 1,1-dicarboxylic acid requires heating, typically to temperatures above the melting point of the di-acid (around 160-170 °C). [1]If the temperature is too low, the reaction will be slow or incomplete. If it is too high, decomposition can occur.
-
Troubleshooting Steps:
-
Controlled Heating: Heat the dicarboxylic acid in a distillation apparatus. The evolution of CO2 will be visible. Once the gas evolution ceases, the reaction is complete.
[2] 2. Solvent: In some cases, performing the decarboxylation in a high-boiling solvent can lead to more controlled heating and better results.
-
Purification: The crude product after decarboxylation can be purified by distillation or crystallization.
Guide 2: Oxidation of 3-(Benzyloxy)cyclobutanone
This approach offers a more direct way to the target molecule if the precursor ketone is available.
Problem: Debenzylation or other reactions of the benzyl protecting group.
-
Causality: The benzyl ether linkage is sensitive to certain oxidative and reductive conditions. Strong oxidizing agents, particularly in the presence of acid, can lead to the cleavage of the benzyl group. The benzene ring itself can also be susceptible to oxidation under harsh conditions.
-
Troubleshooting Steps:
-
Milder Oxidizing Agents: Avoid harsh oxidizing agents like KMnO4. Consider milder reagents such as Jones reagent (CrO3/H2SO4/acetone) under carefully controlled conditions, or a two-step process involving, for example, a Baeyer-Villiger oxidation to the lactone followed by hydrolysis.
-
Control of pH: Maintain neutral or slightly basic conditions if possible to minimize acid-catalyzed debenzylation.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using a more robust protecting group for the alcohol.
Problem: Over-oxidation or low conversion.
-
Causality: Achieving the desired oxidation of a ketone to a carboxylic acid without side reactions can be challenging. Over-oxidation could lead to ring-opening, while low conversion will result in a difficult separation of the product from the starting material.
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Stoichiometry of the Oxidant: Use the correct stoichiometry of the oxidizing agent. An excess can lead to over-oxidation, while too little will result in incomplete conversion.
-
Temperature Control: Many oxidations are exothermic. Maintain a controlled temperature to prevent runaway reactions and the formation of byproducts.
Guide 3: [2+2] Cycloaddition Route
This elegant approach can be very efficient but is prone to issues of selectivity and side reactions of the starting materials.
Problem: Formation of isomeric products (regio- or stereoisomers).
-
Causality: The [2+2] cycloaddition of an unsymmetrical ketene (or ketene equivalent) with an unsymmetrical alkene can lead to the formation of regio- and stereoisomers. The preferred outcome is often dictated by the electronic and steric properties of the substituents.
-
Troubleshooting Steps:
-
Choice of Ketene Precursor: The method of generating the ketene can influence the outcome.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thus the isomer distribution.
-
Chiral Catalysts: For enantioselective syntheses, the use of chiral catalysts may be necessary to control the stereochemical outcome.
Problem: Polymerization of the vinyl ether starting material.
-
Causality: Vinyl ethers are notoriously susceptible to acid-catalyzed polymerization. Trace amounts of acid in the reagents or glassware can initiate this unwanted side reaction.
-
Troubleshooting Steps:
-
Use of Acid-Free Reagents and Glassware: Ensure all reagents are pure and the glassware is thoroughly dried and, if necessary, rinsed with a mild base (like a dilute ammonia solution) and dried again.
-
Addition of a Proton Sponge: A non-nucleophilic base, such as a proton sponge, can be added to the reaction mixture to scavenge any trace amounts of acid.
-
Purification of the Vinyl Ether: Distill the benzyl vinyl ether immediately before use to remove any acidic impurities or polymerization inhibitors that may interfere with the reaction.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This protocol is a representative example of the malonic ester route.
Reagent MW Amount Moles Equivalents Diethyl malonate 160.17 16.0 g 0.1 1.0 1-Bromo-3-chloropropane 157.44 15.7 g 0.1 1.0 Sodium ethoxide 68.05 6.8 g 0.1 1.0 Ethanol 46.07 200 mL - -
Procedure:
-
A solution of sodium ethoxide (0.1 mol) in absolute ethanol (100 mL) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Diethyl malonate (0.1 mol) is added dropwise to the stirred solution at room temperature.
-
The mixture is heated to reflux for 30 minutes to ensure complete formation of the enolate.
-
A solution of 1-bromo-3-chloropropane (0.1 mol) in absolute ethanol (100 mL) is added dropwise to the refluxing mixture over a period of 4 hours (to maintain high dilution).
-
After the addition is complete, the reaction mixture is refluxed for an additional 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude product is purified by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation to this compound
Procedure:
-
The diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate from the previous step is added to a solution of potassium hydroxide (2 equivalents) in a 1:1 mixture of ethanol and water.
-
The mixture is heated at reflux for 4 hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed by distillation.
-
The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of ~2.
-
The precipitated 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid is collected by filtration and washed with cold water.
-
The crude di-acid is dried under vacuum.
-
The dried di-acid is placed in a distillation flask and heated to 160-180 °C until the evolution of carbon dioxide ceases.
-
The resulting crude this compound is then purified by vacuum distillation or recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 3-(Benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable cyclobutane building block. We will address common challenges encountered during its synthesis, providing in-depth, field-proven insights to enhance your experimental success. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this target molecule, each with distinct advantages and challenges. The choice often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Benzylation of a Precursor. This approach typically starts with a commercially available or synthesized 3-hydroxycyclobutane derivative, such as methyl or ethyl 3-hydroxycyclobutanecarboxylate. The hydroxyl group is first protected with a benzyl group, followed by the hydrolysis of the ester to yield the final carboxylic acid.[1][2]
-
Route B: Malonic Ester Synthesis. A more classical approach involves the cyclization of a malonic ester derivative with a suitable 1,3-dihalopropane that already contains the benzyloxy moiety. This forms a 1,1-dicarboxylate intermediate which is then hydrolyzed and decarboxylated to give the monosubstituted carboxylic acid.[3]
The following workflow diagram illustrates these two primary pathways.
Caption: Primary synthetic pathways to the target compound.
Q2: Which synthetic route is generally preferred for scalability and purity?
For process development and scale-up, Route A (Benzylation followed by Hydrolysis) is often favored. The starting materials, like ethyl 3-hydroxycyclobutanecarboxylate, are readily accessible. The two main steps, Williamson ether synthesis and ester hydrolysis, are typically high-yielding and well-understood reactions.[4] This route also offers better control over the introduction of the single carboxylic acid functionality, avoiding the sometimes harsh decarboxylation conditions required in malonic ester syntheses which can lead to side products.[3][5]
Q3: What are the critical quality control checkpoints during the synthesis?
Vigilant monitoring is key. We recommend the following:
-
TLC or LC-MS: To monitor the disappearance of starting material and the appearance of the product in both the benzylation and hydrolysis steps.
-
¹H NMR: To confirm the incorporation of the benzyl group (new aromatic signals and a benzylic CH₂ singlet around 4.5 ppm) and the disappearance of the ester's ethyl/methyl signals after hydrolysis.
-
Melting Point: The final crystalline product should have a sharp melting point. A broad melting range indicates impurities.[6]
-
Purity by HPLC: To quantify the purity of the final product and any isolated intermediates.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or no yield during the benzylation of ethyl 3-hydroxycyclobutanecarboxylate.
Possible Cause A: Inactive Base or Suboptimal Reaction Conditions. The Williamson ether synthesis requires a strong enough base to deprotonate the hydroxyl group, creating a nucleophilic alkoxide. If the base is weak or has degraded (e.g., old sodium hydride), the reaction will not proceed efficiently.
-
Solution:
-
Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like THF or DMF. Ensure the NaH is fresh.
-
Add the alcohol substrate to the NaH suspension at 0 °C to control the initial exothermic reaction and hydrogen evolution.
-
After gas evolution ceases, add the benzyl bromide (BnBr) and allow the reaction to warm to room temperature or heat gently (e.g., 40-50 °C) to drive it to completion.[7]
-
Possible Cause B: Competing Elimination Reaction. While less common with primary halides like benzyl bromide, using a very hindered or strong base at high temperatures can promote E2 elimination of HBr from benzyl bromide, reducing the amount of alkylating agent available.
-
Solution: Maintain a moderate reaction temperature. For this specific substrate, heating beyond 60-70 °C is rarely necessary and can be detrimental.
| Reagent Combination | Solvent | Typical Temperature | Key Considerations |
| NaH / Benzyl Bromide | THF, DMF | 0 °C to RT/50 °C | Requires strictly anhydrous conditions. Most common and effective method. |
| K₂CO₃ / Benzyl Bromide | Acetone, DMF | Reflux | Milder conditions, but may require longer reaction times or a phase-transfer catalyst. |
| Benzyl Alcohol / Acid Catalyst | Toluene | Reflux (Dean-Stark) | Fischer esterification conditions can be used if starting from the acid, but this is not for ether formation. This highlights a potential side reaction if the carboxylic acid is unprotected.[4] |
Problem 2: Incomplete hydrolysis of the ethyl ester precursor.
Possible Cause: Insufficient Reaction Time or Reversibility of the Reaction. Ester hydrolysis, especially on a sterically accessible ester like this one, is generally robust. However, incomplete conversion is a common issue.
-
Solution: Use Alkaline Hydrolysis (Saponification). Acid-catalyzed hydrolysis is an equilibrium process and can be difficult to drive to completion without a large excess of water.[8][9] Alkaline hydrolysis, using a base like NaOH or KOH, is effectively irreversible because the resulting carboxylate salt is deprotonated and no longer reactive towards the alcohol product.[6][9]
Recommended Protocol:
-
Dissolve the ester in a mixture of ethanol and water.
-
Add an excess (1.5 - 2.0 equivalents) of NaOH or KOH.
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor by TLC until all the starting ester has been consumed.[3]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an ether wash to remove any unreacted benzyl bromide or other non-polar impurities.
-
Acidify the aqueous layer carefully with cold dilute HCl (e.g., 2M) to pH ~2. The carboxylic acid product should precipitate as a solid or oil.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
The following diagram outlines the critical steps in the saponification workup.
Caption: Decision workflow for saponification workup and purification.
Problem 3: The final product is an oil and difficult to crystallize.
Possible Cause A: Presence of Impurities. Small amounts of residual starting material, benzyl alcohol (from potential debenzylation or hydrolysis of excess benzyl bromide), or solvent can act as an eutectic impurity, preventing crystallization.
-
Solution: Rigorous Purification.
-
Acid-Base Workup: Ensure the workup described in Problem 2 is performed meticulously. The initial base wash is critical for removing acidic impurities, and the subsequent ether wash of the basic solution removes neutral organic impurities.
-
Chromatography: If the product remains an oil after extraction and drying, purification via silica gel column chromatography may be necessary. A gradient of ethyl acetate in hexanes/heptane, often with 1% acetic acid added to the mobile phase, can effectively separate the desired carboxylic acid from less polar impurities.
-
Recrystallization: Once a purer solid is obtained, recrystallization can be attempted. Solvents to try include ethyl acetate/hexanes, toluene, or water if the product's solubility allows.[6]
-
Possible Cause B: Product is a Mixture of Diastereomers. If the starting 3-hydroxycyclobutanecarboxylate was a mixture of cis and trans isomers, the final product will also be a mixture. Mixtures often have lower melting points and can be more difficult to crystallize than pure isomers.
-
Solution: Isomer Separation or Use of Isomerically Pure Starting Material. If stereochemical purity is critical, it is best to start with an isomerically pure 3-hydroxycyclobutanecarboxylate. If you must separate the final products, chiral chromatography (HPLC) or diastereoselective crystallization may be required, which can be challenging and costly.[4] For many applications, a mixture of diastereomers is acceptable.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzyl 3-hydroxycyclobutanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sserc.org.uk [sserc.org.uk]
- 7. Benzylic substitution, benzylation [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the dedicated support center for 3-(Benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this versatile building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a dry, well-ventilated area.[1][2] While some suppliers suggest room temperature storage, keeping it in a desiccator will prevent potential hydrolysis from atmospheric moisture.[2] It should be kept away from strong oxidizing agents, strong bases, heat, and sparks.[1][3][4]
Q2: What is the primary degradation pathway for this molecule?
A2: The most significant stability issue is the cleavage of the benzyl ether bond, a reaction known as debenzylation. This is a well-documented transformation for benzyl-protected alcohols and phenols.[5][6] Cleavage of this bond results in the formation of 3-hydroxycyclobutanecarboxylic acid and a benzyl byproduct (e.g., toluene). This reaction can be inadvertently triggered by a variety of conditions commonly used in synthetic chemistry.
Q3: Is this compound sensitive to light?
A3: Yes, it can be. While stable to ambient light under normal handling, prolonged exposure, especially to UV light, can promote degradation. Certain oxidative debenzylation methods use photo-irradiation, indicating a potential for light-induced cleavage, particularly in the presence of photosensitizers or trace impurities.[5][7] We recommend storing the material in amber vials or containers protected from light.
Q4: How does pH affect the stability and solubility of the compound?
A4: The compound possesses a carboxylic acid moiety, making its solubility highly pH-dependent. In acidic to neutral conditions (pH < ~4.5), it exists predominantly as the neutral, less water-soluble carboxylic acid.[8] In basic conditions (pH > ~5), it forms the more water-soluble carboxylate salt.[9][10] While basic conditions improve aqueous solubility, prolonged exposure to strong bases can be detrimental and should be avoided during storage.[3][4]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments.
Issue 1: My analysis (NMR, LC-MS) shows a new impurity consistent with 3-hydroxycyclobutanecarboxylic acid after my reaction.
-
Underlying Cause: This is a clear indication of debenzylation. The benzyl ether protecting group is susceptible to cleavage under several conditions, which may have been unintentionally met in your experiment.
-
Reductive Cleavage: The most common cause is exposure to catalytic metals (like Palladium, Platinum, Nickel) and a hydrogen source. This can happen if you are running a subsequent hydrogenation step or if there is cross-contamination from glassware used previously for such reactions.[5][7]
-
Acidic Cleavage: Exposure to strong Brønsted or Lewis acids (e.g., TFA, HCl, BCl₃) can readily cleave the benzyl ether.[7][11][12] Even mild acidic conditions at elevated temperatures can cause slow degradation.
-
Oxidative Cleavage: The presence of strong oxidizing agents can also lead to debenzylation.[5][6]
-
-
Preventative Protocols & Solutions:
-
Inert Atmosphere: When working with reagents sensitive to reduction, ensure all reactions are conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen).
-
Solvent Purity: Use high-purity, degassed solvents to minimize dissolved oxygen and other reactive impurities.
-
Dedicated Glassware: Use glassware that has not been exposed to hydrogenation catalysts. If this is not possible, clean glassware thoroughly with an aqua regia bath followed by copious rinsing with deionized water and oven drying.
-
Acid Scavenging: If a Lewis acid is required for another part of your molecule, consider adding a non-coordinating cation scavenger, such as pentamethylbenzene, to trap the benzyl cation that is formed, preventing further side reactions.[11][12]
-
Issue 2: The compound has become gummy or oily over time, and its solubility has changed.
-
Underlying Cause: This often points to slow degradation, likely due to moisture. The carboxylic acid can form hydrates, and if partial debenzylation occurs, the resulting 3-hydroxycyclobutanecarboxylic acid is more polar and hygroscopic, leading to a change in physical appearance.
-
Preventative Protocols & Solutions:
-
Proper Storage Protocol: Always store the compound in a desiccator over a drying agent (e.g., Drierite, silica gel).
-
Handling in a Glove Box: For maximum protection, handle the material in a glove box or glove bag with a dry atmosphere, especially when weighing and preparing solutions for moisture-sensitive reactions.
-
Resealing Containers: After opening, flush the container headspace with a dry, inert gas like argon before resealing tightly.
-
Issue 3: I am attempting to perform a reaction on the carboxylic acid (e.g., esterification, amide coupling), but I am getting low yields and observing debenzylation.
-
Underlying Cause: The conditions required for activating the carboxylic acid can inadvertently cleave the benzyl ether. For example, the Fischer esterification requires strong acid and heat, a combination that is detrimental to the benzyl ether.
-
Experimental Workflow for Successful Derivatization:
-
Avoid Harsh Acidic Conditions: Do not use methods like Fischer esterification.
-
Use Mild Coupling Reagents: Employ standard peptide coupling reagents (e.g., EDC/HOBt, HATU, HBTU) at or below room temperature. These reagents activate the carboxylic acid under neutral or mildly basic conditions that are compatible with the benzyl ether.
-
Acid Chloride Formation: If conversion to the acid chloride is necessary, use milder reagents like oxalyl chloride with a catalytic amount of DMF at low temperatures (e.g., 0 °C) instead of thionyl chloride (SOCl₂) at reflux.
-
Data Summary
| Parameter | Recommended Condition | Rationale & References |
| Storage Temperature | Room Temperature | Stable solid.[2] Avoid excessive heat to prevent potential long-term degradation. |
| Storage Atmosphere | Dry, Inert (Argon/Nitrogen) | Prevents moisture absorption and potential oxidative degradation. |
| Light Exposure | Store in Amber Vials/Dark | Prevents potential photocatalytic debenzylation.[5][7] |
| pH Range (in solution) | Mildly Acidic to Neutral (pH 4-7) | Maintains the protonated acid form without promoting acid-catalyzed hydrolysis of the ether. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Acids, Hydrogenation Catalysts | These materials can directly cause chemical degradation via debenzylation.[3][4][5][6][12] |
Visualizing Degradation & Analysis
Below are diagrams illustrating the primary degradation pathway and a recommended workflow for assessing the stability of your sample.
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for a routine stability check of the compound.
References
- 1. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-benzyloxy-cyclobutanecarboxylic acid CAS#: 4958-02-5 [chemicalbook.com]
- 3. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 4. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Crystallization of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the dedicated technical support guide for the crystallization of 3-(Benzyloxy)cyclobutanecarboxylic acid (CAS: 4958-02-5). This resource is designed for researchers, chemists, and drug development professionals who are looking to purify this versatile building block. As a compound that can present as an oily product in its crude form, achieving a highly crystalline, pure solid requires a nuanced understanding of its properties and the crystallization process.[1] This guide moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to overcome challenges in your experiments.
Section 1: Foundational Knowledge
Before troubleshooting, a firm grasp of the compound's characteristics and the crystallization workflow is essential.
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
Understanding the fundamental properties of your compound is the first step in designing a successful crystallization protocol. These values dictate solvent choice, temperature gradients, and potential challenges.
The Science Behind It: The compound's structure features a carboxylic acid group, which is polar and capable of hydrogen bonding, and a benzyl ether group, which adds significant nonpolar character. This amphiphilic nature can make solvent selection complex. Its status as a solid with a predicted pKa typical for carboxylic acids suggests that pH modification can be a powerful tool for purification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Crystallization | Source(s) |
|---|---|---|---|
| CAS Number | 4958-02-5 | Unique identifier for ensuring you are working with the correct material. | [2][3] |
| Molecular Formula | C₁₂H₁₄O₃ | Provides the elemental composition. | [1][3] |
| Molecular Weight | 206.24 g/mol | Used for all stoichiometric calculations. | [2][3] |
| Physical Form | Solid (can be an oily liquid when crude) | The goal is to obtain the solid form. The tendency to be an oil when impure is a primary troubleshooting concern. | [1][2] |
| Boiling Point | 352.7 °C @ 760 mmHg | Its high boiling point confirms it is thermally stable under typical crystallization conditions. | [2][3] |
| pKa (Predicted) | 4.48 ± 0.40 | Indicates it is a weak acid, allowing for salt formation with a base to manipulate solubility. |[1] |
Q2: What is the fundamental workflow for crystallizing this compound?
The process of crystallization is a self-purification method based on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] The goal is to create a supersaturated solution from which the pure compound will selectively crystallize upon cooling, leaving impurities behind in the solvent (the "mother liquor").
Caption: General workflow for recrystallization.
Section 2: Proactive Experimental Design
A well-designed experiment is the best way to prevent issues.
Q3: How do I select an appropriate solvent system?
Solvent selection is the most critical variable in crystallization.[5] The ideal solvent should dissolve this compound completely at its boiling point but poorly at room temperature or below.
The Science Behind It: The principle of "like dissolves like" is a useful guide.[6] Given the compound's mix of polar (carboxylic acid) and nonpolar (benzyl group) features, a solvent of intermediate polarity or a mixed solvent system is often required. A solvent with a boiling point below 100°C is preferable to reduce the risk of "oiling out" and to allow for easy removal during drying.[6]
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor room-temperature solubility in a water or sand bath. Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.
-
Remove the tubes from the heat and allow them to cool to room temperature, then in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will produce a high yield of well-formed crystals upon cooling.
Table 2: Candidate Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
|---|---|---|---|
| Water | 100 | High | May have low solubility even when hot due to the nonpolar benzyl group. Good for final product washing if other solvents are used.[7] |
| Ethanol/Methanol | 78 / 65 | High-Medium | Often a good starting point for carboxylic acids. May be too good a solvent, leading to low yield.[6] |
| Ethyl Acetate | 77 | Medium | A good balance of polarity. Often works well for compounds with both polar and nonpolar functionalities.[5] |
| Toluene | 111 | Low | May dissolve the compound well, but its high boiling point increases the risk of oiling out.[6] |
| Hexanes/Heptane | ~69 | Very Low | Unlikely to dissolve the compound on its own but is an excellent "anti-solvent" in a mixed solvent system with ethyl acetate or acetone.[8] |
| Acetone | 56 | Medium-High | A powerful solvent, but its low boiling point can make it evaporate too quickly.[6] |
Section 3: Troubleshooting Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound.
Q4: My compound "oiled out" and formed a liquid instead of a solid. What happened and how do I fix it?
This is the most common issue for this specific compound, especially with impure starting material.[1]
The Science Behind It: Oiling out occurs when the temperature of the solution is higher than the melting point of the solute at the point of supersaturation.[9] Impurities significantly depress the melting point of a compound, making this phenomenon more likely with crude material.
Troubleshooting Protocol:
-
Re-dissolve: Place the flask back on the heat source and heat until the oil fully redissolves into the solution.
-
Add More Solvent: Add a small amount (10-20% more) of the hot solvent to decrease the saturation point. This ensures the solution temperature can drop further before saturation is reached.[10]
-
Ensure Slow Cooling: This is critical. Do not place the flask directly on the benchtop. Let it cool on the hotplate (turned off) or by placing it inside a beaker of hot water. This gradual temperature decrease allows the molecules more time to orient into a crystal lattice rather than crashing out as a liquid.[10]
-
Consider a Different Solvent: If the problem persists, choose a solvent with a lower boiling point.[6]
Q5: I've cooled my solution, but no crystals have formed. What should I do?
This indicates that your solution is either not supersaturated or requires a nucleation event to begin crystallization.
The Science Behind It: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline entity) and growth. A supersaturated solution can be stable if there are no nucleation sites.[11] Alternatively, if too much solvent was used, the solution may not be supersaturated even when cold.[10]
Troubleshooting Protocol (in order):
-
Induce Nucleation (Scratching): Gently scratch the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystals to form.[10]
-
Induce Nucleation (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[5]
-
Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30%) to increase the compound's concentration. Then, attempt to cool again.[10]
-
Drastic Cooling: As a last resort, place the flask in an ice-salt bath. This may force precipitation, though rapid cooling can lead to smaller, less pure crystals.[10]
Q6: Crystals formed, but my yield is very low. How can I improve it?
A low yield is typically a solubility issue.
The Science Behind It: The most common cause of low yield is using an excessive amount of solvent.[9] Because some amount of the compound will always remain dissolved in the mother liquor, using too much solvent maximizes this loss.
Troubleshooting Protocol:
-
Check the Mother Liquor: After filtering your crystals, try evaporating the solvent from the mother liquor. If a significant amount of solid is recovered, you have confirmed that too much solvent was the issue. Re-crystallize the recovered material using less solvent.
-
Optimize Solvent Volume: In your next attempt, be meticulous about adding the minimum amount of hot solvent required to just dissolve the compound.
-
Ensure Complete Cooling: Make sure you have cooled the solution sufficiently, preferably in an ice bath for at least 20-30 minutes after initial cooling, to minimize the amount of compound soluble in the cold solvent.
-
Consider a Different Solvent System: Find a solvent in which your compound has lower solubility when cold.
Section 4: Visual Troubleshooting Guide
Use this decision tree to navigate the challenges you may encounter during your experiment.
Caption: A decision tree for troubleshooting crystallization outcomes.
References
- 1. 3-benzyloxy-cyclobutanecarboxylic acid CAS#: 4958-02-5 [m.chemicalbook.com]
- 2. This compound | 4958-02-5 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
Technical Support Center: Purification of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Welcome to the technical support guide for 3-(Benzyloxy)cyclobutanecarboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in achieving high purity for this critical intermediate. The guidance herein is structured to explain the causality behind experimental choices, ensuring you can adapt these principles to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several common impurities are frequently encountered. These arise from incomplete reactions, side reactions, or degradation.
| Impurity | Potential Source | Typical Removal Strategy |
| Benzyl Alcohol (BnOH) | Excess reagent from benzylation; minor degradation (debenzylation). | Acid-base extraction; Column chromatography; High-vacuum distillation. |
| Ethyl 3-(benzyloxy)cyclobutanecarboxylate | Incomplete hydrolysis of the parent ester.[1][2] | Acid-base extraction (highly effective). |
| Starting Materials (e.g., Malonates, Dihaloalkanes) | Unreacted materials from cyclobutane ring formation.[3] | Column chromatography; Recrystallization. |
| cis/trans Diastereomers | Non-stereoselective synthesis or epimerization.[4] | Preparative HPLC or careful column chromatography. |
| Benzoic Acid | Oxidation of benzyl alcohol or benzaldehyde impurities. | Recrystallization; Acid-base extraction (requires careful pH control). |
| Residual Solvents (e.g., THF, Toluene, DMF) | Solvents used during the reaction or workup. | Drying under high vacuum, potentially with gentle heating. |
Q2: What is the most robust, general-purpose method for initial purification?
For a typical crude solid, an acid-base extraction is the most powerful and efficient first-line purification technique. This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
The core principle involves dissolving the crude material in an organic solvent (like ethyl acetate) and extracting it with a mild aqueous base (e.g., sodium bicarbonate). The desired carboxylic acid is deprotonated to its water-soluble carboxylate salt and moves to the aqueous layer. Neutral impurities, such as unreacted ester or residual benzyl alcohol, remain in the organic layer, which is then discarded. The aqueous layer is subsequently re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
Q3: How can I effectively assess the purity of my final product?
A multi-faceted approach is recommended for purity assessment:
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. Integration can be used for quantification. A pure sample should show spectra consistent with the known structure.[5]
-
HPLC/UPLC: This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile/water buffered with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is a good starting point.[6][7] Purity is typically reported as area percentage.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
-
LC-MS: Confirms the molecular weight of the main peak and can help in identifying the mass of unknown impurities.
Troubleshooting and Experimental Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: My compound is streaking badly during silica gel column chromatography.
Cause: This is a classic problem when purifying free carboxylic acids on standard silica gel. The acidic protons of your compound interact strongly and inconsistently with the slightly acidic silica surface, leading to poor separation and significant tailing or "streaking."
Solution: Mobile Phase Modification
To suppress this interaction, you must acidify your mobile phase. This ensures the carboxylic acid remains fully protonated and behaves more like a "neutral" molecule, leading to sharp, well-defined bands.
dot
References
- 1. lookchem.com [lookchem.com]
- 2. ethyl 3-(benzyloxy)cyclobutanecarboxylate | 106596-81-0 [amp.chemicalbook.com]
- 3. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 4. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. file.leyan.com [file.leyan.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Navigating the Complex Reactivity of 3-(Benzyloxy)cyclobutanecarboxylic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 3-(benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. The inherent ring strain of the cyclobutane core imparts unique reactivity, which can be synthetically advantageous but also lead to unexpected and often frustrating results.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to overcome common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during reactions with this compound in a question-and-answer format.
Q1: My esterification reaction with this compound is giving low yields and multiple unidentified byproducts. What's going wrong?
A1: The likely culprit is ring-opening or decomposition catalyzed by harsh acidic conditions.
Standard Fischer esterification conditions, which typically involve heating a carboxylic acid in an alcohol with a strong acid catalyst (e.g., H₂SO₄), are often too aggressive for strained cyclobutane systems.[4] The combination of heat and strong acid can promote protonation of the benzyloxy ether oxygen, followed by a Lewis acid-assisted ring-opening to relieve the inherent ~26 kcal/mol of ring strain.[2][3][5]
Mechanistic Insight: The strain in the cyclobutane ring arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of C-H bonds).[2][6] This stored energy provides a thermodynamic driving force for ring-opening reactions.[7][8]
Troubleshooting Steps & Recommended Protocols:
-
Avoid Strong Mineral Acids and High Heat: Move away from Fischer conditions.
-
Employ Milder, Neutral or Base-Catalyzed Methods: These methods avoid the generation of highly reactive carbocationic intermediates that can trigger ring fragmentation.
Table 1: Comparison of Esterification Conditions
| Method | Conditions | Common Issues | Recommendation |
| Fischer Esterification | Alcohol (solvent), cat. H₂SO₄, Reflux | Ring-opening, debenzylation, charring | Not Recommended |
| Acid Chloride | 1. (COCl)₂, cat. DMF; 2. Alcohol, Pyridine | Over-activation, requires handling of thionyl/oxalyl chloride | Effective, but requires an extra step |
| Carbodiimide Coupling | Alcohol, DCC or EDC, cat. DMAP, DCM, 0°C to RT | Formation of DCU/EDU byproduct, potential for epimerization | Highly Recommended for mildness |
| Triazine-Based Reagent | Alcohol, 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), cat. TfOH, RT | Reagent cost | Excellent for acid-sensitive substrates[9] |
Protocol: Mild Esterification via EDC Coupling
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add the desired alcohol (1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Q2: My amide coupling reaction is sluggish, and my starting material is either recovered or consumed to form a complex mixture. How can I improve this transformation?
A2: Inefficient carboxylic acid activation and competing side reactions are the primary issues.
Directly converting a carboxylic acid to an amide with an amine is thermodynamically unfavorable at room temperature. An activating agent (coupling reagent) is required.[10] However, the choice of agent is critical. For this compound, steric hindrance around the carboxyl group can slow the rate of activation and subsequent nucleophilic attack by the amine. Furthermore, some activated intermediates can be prone to undesirable side reactions.
Troubleshooting & Strategy:
-
Problem: The amine, being basic, deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[10]
-
Solution: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without interfering with the primary components.[11]
-
Problem: Standard carbodiimide reagents like DCC can form stable O-acylisourea intermediates that may rearrange or fail to react with hindered amines.
-
Solution: Employ modern uronium/aminium or phosphonium salt-based coupling reagents (e.g., HATU, HBTU, PyBOP). These reagents rapidly form highly activated esters (OBt or OAt esters) that are more reactive towards amines and less prone to side reactions.[11]
Protocol: High-Efficiency Amide Coupling using HATU
-
In an inert atmosphere flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.2 M).
-
Add DIPEA (2.5 equiv) and stir the mixture for 15-20 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 equiv) as a solid or a solution in minimal DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer extensively with water (to remove DMF), followed by 5% LiCl (aq.) solution, saturated NaHCO₃ (aq.), and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography.
Q3: I've isolated an unexpected product with a different molecular weight and NMR spectrum, suggesting the cyclobutane ring has opened. Why did this happen?
A3: The cyclobutane ring is susceptible to cleavage under various conditions, especially those involving Lewis acids, strong nucleophiles, or thermal stress. [7][12][13]
Ring-opening is a common unexpected pathway driven by the release of inherent ring strain.[3] The benzyloxy group can exacerbate this issue. Coordination of a Lewis acid to the ether oxygen can weaken the adjacent C-O bond and facilitate a fragmentation cascade.
Common Scenarios for Ring-Opening:
-
Lewis Acidic Conditions: Reagents like AlCl₃, BBr₃, or even trace metal impurities can catalyze ring-opening.[7] This is a known issue in Friedel-Crafts type reactions or during attempted debenzylation with certain reagents.
-
Strongly Nucleophilic/Basic Conditions: While less common for this specific substrate, highly reactive nucleophiles can sometimes induce ring-opening, particularly at elevated temperatures.
-
Reductive Cleavage: Certain reductive conditions, especially those used for debenzylation (see Q4), can lead to hydrogenolysis of a C-C bond within the strained ring.[14]
-
Thermal Stress: Prolonged heating at high temperatures (>150 °C) can induce thermal electrocyclic ring-opening, although this is more common for cyclobutenes.[12][15][16]
Diagnostic Actions:
-
Mass Spectrometry (MS): Check if the molecular weight of the byproduct corresponds to an isomer of the starting material or an adduct with a solvent fragment.
-
¹H and ¹³C NMR: Look for the disappearance of characteristic cyclobutane signals (typically complex multiplets in the 1.5-3.0 ppm range) and the appearance of new signals, such as those for alkenes or linear alkyl chains.
-
Control Experiment: Re-run the reaction at a lower temperature or screen for alternative reagents that are not Lewis acidic.
Q4: My catalytic hydrogenation to remove the benzyl protecting group is stalling or giving a messy reaction profile. What can I do?
A4: Incomplete debenzylation is often due to catalyst poisoning or suboptimal reaction parameters, while side reactions can arise from over-reduction.
Hydrogenolysis of a benzyl ether is a standard transformation, but it can be surprisingly finicky.
Troubleshooting Hydrogenolysis:
| Problem | Potential Cause(s) | Solution(s) |
| Reaction Stalls | 1. Catalyst Poisoning (sulfur, halide traces). 2. Poor quality catalyst. 3. Insufficient H₂ pressure. | 1. Purify starting material; use a poison-resistant catalyst like Pearlman's catalyst (Pd(OH)₂/C). 2. Use freshly opened, high-quality catalyst. 3. Increase H₂ pressure (e.g., use a Parr shaker). |
| Slow Reaction | 1. Inappropriate solvent. 2. Steric hindrance around the benzyl group. | 1. Switch to a more polar solvent like Ethanol, Methanol, or Ethyl Acetate. Adding a small amount of acid (e.g., AcOH) can sometimes accelerate the reaction, but be cautious of ring-opening. 2. Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%). |
| Side Products Formed | 1. Over-reduction or ring-opening.[14] 2. Competing reaction with other functional groups. | 1. Use milder conditions: 1 atm H₂ (balloon), shorter reaction times, or switch to a transfer hydrogenation method (e.g., ammonium formate or cyclohexene as H₂ source). 2. Ensure compatibility of other functional groups with reductive conditions. |
Protocol: Robust Debenzylation using Pearlman's Catalyst
-
Dissolve this compound (1.0 equiv) in ethanol or methanol (approx. 0.1 M).
-
Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20% w/w, ~5-10 mol% Pd) under a nitrogen or argon atmosphere.
-
Seal the vessel, evacuate, and backfill with hydrogen gas (H₂) three times.
-
Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the H₂ and purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxycyclobutanecarboxylic acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability and proper storage for this compound? It is a stable solid at room temperature and can be stored for extended periods in a well-sealed container away from direct light and heat. However, due to its strained ring, it is sensitive to strong acids, strong bases, and high temperatures, which can promote decomposition or ring-opening as detailed above.
Q2: Does the compound exist as cis/trans isomers, and how does this impact its use? Yes, commercial this compound is typically supplied as a mixture of cis and trans isomers.[17] For most applications where it is used as a simple spacer or scaffold, the isomeric mixture is acceptable. However, in syntheses where precise stereochemical control is paramount (e.g., for certain bioactive molecules or in asymmetric catalysis), separation of the isomers or a stereoselective synthesis may be required. The relative orientation of the substituents can affect reaction rates, crystal packing, and biological activity.
Q3: Can the carboxylic acid be reduced to the primary alcohol, and what are the risks? Yes, the carboxylic acid can be reduced to the corresponding 3-(benzyloxy)cyclobutylmethanol. Standard reducing agents like borane tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are effective. However, caution is advised. LiAlH₄ is a powerful reductant, and its workup often involves acidic conditions, which pose a risk of ring-opening. BH₃·THF is generally a milder choice. Always perform the reduction at low temperatures (e.g., 0 °C) and use a carefully controlled, non-acidic workup procedure to minimize the risk of side reactions.
References
- 1. baranlab.org [baranlab.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 16. tus.elsevierpure.com [tus.elsevierpure.com]
- 17. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to 3-(Benzyloxy)cyclobutanecarboxylic Acid and Other Key Cyclobutane Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological properties is perpetual. Among these, the cyclobutane motif has emerged as a valuable building block, offering a unique combination of structural rigidity and three-dimensional character.[1] This guide provides an in-depth comparison of 3-(benzyloxy)cyclobutanecarboxylic acid with other pivotal cyclobutane derivatives, namely 3-oxocyclobutanecarboxylic acid, 3-aminocyclobutanecarboxylic acid, and 3-hydroxycyclobutanecarboxylic acid. We will delve into their synthesis, physicochemical properties, and, most importantly, their applications as versatile intermediates in the synthesis of biologically active molecules, supported by experimental data from peer-reviewed literature and patents.
The Strategic Advantage of the Cyclobutane Scaffold
The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design to confer specific conformational constraints on molecules.[2] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring can help to pre-organize pharmacophoric elements in a bioactive conformation, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of a cyclobutane moiety can improve metabolic stability and other pharmacokinetic properties. This guide will explore how different functional groups on the cyclobutane ring influence its utility as a synthetic building block in drug discovery.
This compound: A Protected Hydroxy Synthon
This compound serves as a valuable building block where the benzyloxy group acts as a protecting group for a hydroxyl functionality. This allows for a wide range of chemical transformations to be performed on the carboxylic acid moiety without affecting the hydroxyl group, which can be deprotected at a later stage.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage | Room temperature | N/A |
Synthesis of this compound
A common synthetic route to this compound involves the protection of the hydroxyl group of a suitable precursor, such as a 3-hydroxycyclobutanecarboxylic acid ester, followed by hydrolysis of the ester. The benzyl group is a robust protecting group that can be removed under various conditions, most commonly by catalytic hydrogenation.
The Comparators: Versatile Cyclobutane Building Blocks
For a comprehensive comparison, we will evaluate this compound against three other key 3-substituted cyclobutanecarboxylic acid derivatives that are widely used in medicinal chemistry.
3-Oxocyclobutanecarboxylic Acid: A Gateway to Diverse Functionalities
3-Oxocyclobutanecarboxylic acid is a highly versatile intermediate due to the presence of a ketone functionality, which can be readily transformed into a variety of other groups.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [3][4] |
| Molecular Weight | 114.10 g/mol | [3][4] |
| Melting Point | 69-70 °C | [3][5] |
| Boiling Point | 296 °C | [5][6] |
| Water Solubility | Slightly soluble | [5][6] |
| Appearance | White to off-white solid | [3][5] |
Synthesis and Applications of 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-oxocyclobutanecarboxylic acid can be achieved through various methods, including the hydrolysis and decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid esters.[7][8] A multi-step synthesis starting from acetone, bromine, and malononitrile has also been reported.[9]
This building block is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including Janus kinase (JAK) inhibitors, cholesteryl ester transfer protein (CETP) inhibitors, and anticancer agents.[3][7] For instance, it is a key component in the synthesis of the JAK inhibitor abrocitinib, used for the treatment of atopic dermatitis.[7]
Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [8]
-
A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) is refluxed and stirred with 20% hydrochloric acid (50 mL) for 50 hours.
-
After cooling, the solution is continuously extracted with diethyl ether for 20 hours.
-
The ether is removed under reduced pressure.
-
The residue is treated with hexane and cooled.
-
The resulting brown solid is filtered and washed with hexane to yield 3-oxocyclobutanecarboxylic acid (1.4 g, 70% yield).
3-Aminocyclobutanecarboxylic Acid: A Constrained Amino Acid Mimetic
3-Aminocyclobutanecarboxylic acid, existing as cis and trans isomers, serves as a constrained mimetic of γ-aminobutyric acid (GABA) and other amino acids. This structural feature is valuable for designing peptides and small molecules with improved stability and defined conformations.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [10][11] |
| Molecular Weight | 115.13 g/mol | [10][11] |
| XlogP | -2.9 | [11] |
| Appearance | Solid | N/A |
Synthesis and Applications of 3-Aminocyclobutanecarboxylic Acid
The synthesis of cis-3-aminocyclobutanecarboxylic acid can be achieved from 3-oxocyclobutanecarboxylic acid via reductive amination.[12] These amino acids have been incorporated into bioactive peptides to enhance their resistance to enzymatic degradation.[13] Furthermore, derivatives of 1-aminocyclobutanecarboxylic acid have shown promising antifungal activity as succinate dehydrogenase inhibitors.[14][15]
3-Hydroxycyclobutanecarboxylic Acid: A Chiral Building Block
3-Hydroxycyclobutanecarboxylic acid is a valuable chiral building block that can be used to introduce a cyclobutane ring with a defined stereochemistry into a target molecule.[16]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [17][18] |
| Molecular Weight | 116.12 g/mol | [18] |
| pKa | 4.54±0.40 | [19] |
| Appearance | Solid | [18] |
Synthesis and Applications of 3-Hydroxycyclobutanecarboxylic Acid
The synthesis of 3-hydroxycyclobutanecarboxylic acid can be accomplished through various routes, and its functional groups allow for diverse chemical modifications.[16] The hydroxyl group can be oxidized to a ketone, while the carboxylic acid can be converted to esters or amides, making it a versatile starting material for a range of cyclobutane derivatives.
Comparative Analysis and Experimental Data Insights
While direct, side-by-side experimental comparisons in a single biological assay are scarce in the published literature, a comparative analysis of their applications reveals their distinct and complementary roles in drug discovery.
| Building Block | Key Feature | Primary Application Area | Representative Examples of Use |
| This compound | Protected hydroxyl group | Synthesis of complex molecules requiring late-stage deprotection | Versatile intermediate for introducing a 3-hydroxycyclobutyl moiety |
| 3-Oxocyclobutanecarboxylic acid | Reactive ketone functionality | Synthesis of highly functionalized cyclobutanes | JAK inhibitors (e.g., abrocitinib), CETP inhibitors |
| 3-Aminocyclobutanecarboxylic acid | Constrained amino acid mimetic | Peptidomimetics, enzyme inhibitors | Antifungal agents (succinate dehydrogenase inhibitors) |
| 3-Hydroxycyclobutanecarboxylic acid | Chiral center and reactive groups | Introduction of stereodefined cyclobutane scaffolds | Precursor for other functionalized cyclobutanes |
The choice of a specific cyclobutane building block is dictated by the synthetic strategy and the desired functionality in the final drug candidate. 3-Oxocyclobutanecarboxylic acid offers the most versatility for further functionalization. 3-Aminocyclobutanecarboxylic acid is ideal for mimicking amino acid residues with conformational rigidity. 3-Hydroxycyclobutanecarboxylic acid is the building block of choice when stereochemistry is critical. Finally, this compound provides a strategic advantage when the hydroxyl group needs to be masked during multi-step syntheses.
Visualization of Synthetic Utility
To illustrate the central role of these building blocks, the following diagrams depict their relationship and potential synthetic transformations.
Caption: Synthetic relationships of key cyclobutane building blocks.
Conclusion
This compound, alongside its oxo, amino, and hydroxy counterparts, represents a powerful toolkit for medicinal chemists. The choice among these derivatives is a strategic one, guided by the specific requirements of the synthetic route and the desired properties of the final bioactive molecule. While direct comparative biological data for these specific building blocks is not always available in a single study, their extensive and distinct applications in the synthesis of a wide array of drug candidates underscore their individual and collective importance. This guide provides a framework for researchers and drug development professionals to make informed decisions in the selection and application of these valuable cyclobutane scaffolds, ultimately contributing to the advancement of novel therapeutics.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. nbinno.com [nbinno.com]
- 4. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-Hydroxycyclobutanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 19. chembk.com [chembk.com]
A Senior Application Scientist's Guide to the Stereoisomers of 3-(Benzyloxy)cyclobutanecarboxylic Acid: A Comparative Analysis
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological properties is relentless. The cyclobutane ring, once a synthetic curiosity, has emerged as a powerful scaffold in drug design.[1][2] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional framework, enabling the precise spatial orientation of pharmacophoric groups.[2] This conformational rigidity can lead to significant improvements in binding affinity, target selectivity, and metabolic stability compared to more flexible acyclic or larger ring systems.[1][3]
3-(Benzyloxy)cyclobutanecarboxylic acid serves as an exemplary case study. As a versatile building block, its utility is profoundly influenced by the relative stereochemistry of its two substituents. The spatial relationship between the bulky benzyloxy group and the functional carboxylic acid handle—either cis (on the same face of the ring) or trans (on opposite faces)—dictates the molecule's overall topology. This guide provides an in-depth comparison of the cis and trans stereoisomers, detailing their synthesis, separation, and characterization, and underscores the critical importance of stereochemical control in the development of sophisticated pharmaceutical intermediates.
Visualizing the Stereoisomers: cis vs. trans
The fundamental difference between the two diastereomers lies in the spatial arrangement of the substituents on the cyclobutane ring. This seemingly subtle variation has profound implications for the molecule's physical properties and its potential interactions with chiral environments, such as enzyme active sites.
Figure 1: Chemical structures of the cis and trans stereoisomers.
Comparative Physicochemical Properties
The distinct three-dimensional structures of the cis and trans isomers directly influence their macroscopic physical properties. The cis isomer, with both substituents on the same face, tends to have a different crystal packing efficiency and dipole moment compared to the more extended trans isomer. These differences manifest in measurable properties like boiling point and density.
| Property | cis-Isomer | trans-Isomer | General Mixture | Source |
| CAS Number | 84182-47-8 | 84182-48-9 | 4958-02-5 | [4][5][6] |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | [7] |
| Molecular Weight | 206.24 g/mol | 206.24 g/mol | 206.24 g/mol | [8] |
| Boiling Point | Not specified | Not specified | 352.7 °C at 760 mmHg | [6][7] |
| Density | Not specified | Not specified | ~1.2 g/cm³ | [7] |
| Flash Point | Not specified | Not specified | 136.7 °C | [6][7] |
| Refractive Index | Not specified | Not specified | 1.562 | [7] |
Note: Data for the separated isomers is often proprietary or not publicly listed by commercial suppliers. The data for the general mixture provides a baseline.
Synthesis and Stereocontrol: A Strategic Overview
The synthesis of this compound typically originates from a precursor like 3-oxocyclobutanecarboxylic acid.[9] The critical step influencing the stereochemical outcome is the reduction of the ketone.
-
Non-selective Reduction: Using a standard reducing agent like sodium borohydride (NaBH₄) will typically yield a mixture of cis and trans alcohols. The subsequent benzylation of this alcohol mixture produces a corresponding mixture of the final cis and trans products.
-
Stereoselective Reduction: Achieving a high diastereomeric excess (d.e.) for one isomer requires a sterically demanding reducing agent. For instance, L-Selectride® (lithium tri-sec-butylborohydride) will approach the ketone from the least hindered face, preferentially yielding one diastereomer. The choice of which face is less hindered depends on the orientation of the carboxylic acid group, which may be protected during this step.
The synthesis of enantiomerically pure cyclobutanes often involves more advanced strategies such as asymmetric [2+2] cycloadditions or enzymatic resolutions.[3]
Separation and Purification: An Experimental Protocol
Given that many synthetic routes yield a diastereomeric mixture, a robust separation protocol is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical-scale assessment and preparative-scale isolation.
Experimental Workflow: From Mixture to Pure Isomers
Figure 2: Workflow for the separation and validation of stereoisomers.
Step-by-Step Chiral HPLC Protocol
Causality: The separation of diastereomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the analytes and the chiral selector of the CSP. The differing stabilities of these complexes result in different retention times.
-
Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), is a highly effective starting point for separating chiral carboxylic acids.
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Rationale: The non-polar component acts as the weak eluent, while the polar alcohol competes with the analyte for interaction sites on the CSP, thus modulating retention.
-
An acidic additive, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It serves to suppress the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, reproducible peaks.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the cis/trans mixture in the mobile phase. Filter through a 0.22 µm syringe filter to remove particulates.
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (isothermal).
-
Detection Wavelength: 254 nm, leveraging the UV absorbance of the benzyl group.
-
Injection Volume: 5-10 µL.
-
-
Execution & Data Analysis:
-
Inject the sample and record the chromatogram. Two distinct peaks corresponding to the cis and trans isomers should be observed.
-
Integrate the peaks to determine the relative ratio of the isomers in the mixture. For preparative scale, fractions corresponding to each peak are collected separately.
-
Structural Elucidation: The Power of NMR Spectroscopy
Once separated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for assigning the stereochemistry of each isomer. The key lies in analyzing the proton-proton (¹H-¹H) coupling constants and through-space correlations observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[10][11]
¹H NMR - Distinguishing Features
In a cyclobutane ring, the coupling constants (J-values) between adjacent protons are dependent on their dihedral angle.[12] However, the most unambiguous assignment comes from the NOESY experiment.
-
cis-Isomer: The protons on the carbons bearing the substituents (C1-H and C3-H) are on the same face of the ring. Their close spatial proximity will result in a clear cross-peak in the NOESY spectrum.
-
trans-Isomer: The C1-H and C3-H protons are on opposite faces of the ring and are significantly farther apart. No NOESY correlation will be observed between them.
Protocol for NMR-Based Stereochemical Assignment
-
Sample Preparation: Dissolve ~5-10 mg of a pure, isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1D ¹H Spectrum: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will establish which protons are coupled to each other (i.e., on adjacent carbons), helping to assign the protons on the cyclobutane ring.
-
Acquire 2D NOESY Spectrum: This is the critical experiment.
-
Rationale: The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons. It is only observed for protons that are typically < 5 Å apart.
-
Analysis: Look for a cross-peak between the multiplet corresponding to the proton at the C1 position (adjacent to the carboxylic acid) and the multiplet for the proton at the C3 position (adjacent to the benzyloxy group).
-
Biological and Pharmacological Implications
The significance of differentiating between these stereoisomers extends directly into drug development. Stereochemistry is a pivotal factor in determining a molecule's biological activity, as biological systems (enzymes, receptors) are inherently chiral.[13][14]
-
Eudismic Ratio: The ratio of potency between the more active isomer (eutomer) and the less active one (distomer) can be substantial. For example, the (S)-(+)- form of the NSAID naproxen is a potent anti-inflammatory agent, while its (R)-(-)- enantiomer is a liver toxin with no therapeutic benefit.[13]
-
Target Binding: The fixed, distinct spatial arrangement of the benzyloxy and carboxylic acid groups in the cis and trans isomers will lead to different binding interactions within a target protein's active site. One isomer may fit perfectly, leading to high potency, while the other may clash sterically, resulting in little to no activity.
-
Pharmacokinetics: Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While specific biological data for this compound is not widely published, its role as a precursor for more complex active pharmaceutical ingredients (APIs) means that establishing and controlling its stereochemistry at an early stage is a critical, non-negotiable step in any drug discovery program.[15]
Conclusion
The cis and trans stereoisomers of this compound are not interchangeable chemical entities. They are distinct molecules with unique physicochemical properties and, most importantly, different three-dimensional shapes that dictate their potential biological function. For researchers in drug development, the ability to synthesize, separate, and definitively characterize these isomers is a fundamental requirement. The methodologies outlined in this guide, from chiral HPLC to 2D NMR spectroscopy, provide a robust framework for achieving the stereochemical purity necessary for advancing novel cyclobutane-containing candidates from the bench to clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clearsynth.com [clearsynth.com]
- 5. 84182-48-9|trans-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 6. This compound | 4958-02-5 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. cis-3-phenylmethoxy-1-cyclobutanecarboxylic acid [sigmaaldrich.com]
- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. mdpi.com [mdpi.com]
- 15. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
validation of 3-(Benzyloxy)cyclobutanecarboxylic acid structure by X-ray crystallography
An Objective Guide to the Structural Validation of 3-(Benzyloxy)cyclobutanecarboxylic Acid: A Comparative Analysis of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel small molecules like this compound, a substituted cyclobutane derivative of interest in medicinal chemistry, precise structural confirmation is paramount. It dictates physicochemical properties, biological activity, and intellectual property claims. This guide provides a comprehensive, in-depth comparison of X-ray crystallography as the definitive method for the structural validation of this compound, contrasted with other common analytical techniques.
The Imperative of Unambiguous Structural Data
Substituted cyclobutane rings, such as the one in this compound, can exhibit complex stereochemistry, including cis/trans isomerism. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating connectivity and providing structural hypotheses. However, in cases of ambiguous stereochemistry or unexpected molecular conformations, these techniques can be insufficient for absolute structure determination. X-ray crystallography provides direct, unequivocal evidence of atomic arrangement in the solid state, making it the gold standard for structural validation.
Definitive Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the absolute stereochemistry of a molecule. The process, from crystal growth to final structure refinement, is a meticulous workflow designed to yield a high-resolution three-dimensional model of the molecule.
Experimental Protocol: X-ray Crystallography of this compound
-
Crystal Growth:
-
Rationale: The formation of high-quality, single crystals is the most critical and often most challenging step. The goal is to encourage the slow precipitation of the compound from a supersaturated solution, allowing molecules to pack in a highly ordered, repeating lattice.
-
Protocol:
-
Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent system. Common starting points include solvent/anti-solvent pairs like ethyl acetate/heptane or methanol/water.
-
Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small, open vial inside a larger, sealed jar containing the anti-solvent.
-
Allow the setup to stand undisturbed for several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms, leading to a higher quality diffraction pattern.
-
Protocol:
-
Select a crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it to 100 K.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to build a molecular model that best fits the experimental data.
-
Protocol:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validate the final structure using metrics such as the R-factor and by checking for any unresolved electron density.
-
-
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography is the definitive method, other techniques provide valuable, often more rapidly obtained, structural information. The choice of technique depends on the specific question being asked and the nature of the sample.
| Technique | Information Provided | Sample Requirements | Throughput | Key Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Single crystal (0.1-0.5 mm) | Low | Crystal growth can be a bottleneck |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution conformation | Soluble sample (mg scale) | High | Absolute stereochemistry not directly determined |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Small sample amount (µg-ng) | High | Limited structural information, no stereochemistry |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism | Crystalline powder (mg scale) | Medium | Does not provide atomic-level structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of small molecule characterization. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can establish the carbon skeleton and the connectivity between all atoms. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities, which can help in assigning the relative stereochemistry (cis or trans) of the cyclobutane ring substituents. However, without a reference standard, definitively assigning the absolute stereochemistry can be challenging.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound. This confirms the molecular weight and elemental composition, but provides no information about the arrangement of atoms or stereochemistry.
Powder X-ray Diffraction (PXRD)
If a single crystal cannot be obtained, PXRD can be used to analyze a polycrystalline powder. While it does not yield the detailed atomic coordinates of a single-crystal experiment, it produces a characteristic diffraction pattern that can be used as a fingerprint for a specific crystalline form. This is particularly useful in studying polymorphism, which is of critical importance in the pharmaceutical industry.
Visualizing the Comparison of Techniques
Caption: Comparison of analytical techniques for structural elucidation.
Conclusion: An Integrated Approach
For the unambiguous structural validation of this compound, single-crystal X-ray crystallography stands alone in its ability to provide a complete and definitive three-dimensional model. While techniques like NMR and MS are indispensable for routine characterization and for providing complementary data, they cannot replace the certainty offered by a crystal structure. In a drug development context, the investment in obtaining a crystal structure provides a solid foundation for understanding structure-activity relationships, securing intellectual property, and ensuring the quality and consistency of the active pharmaceutical ingredient.
A Comparative Spectroscopic Guide to 3-(Benzyloxy)cyclobutanecarboxylic Acid and its Analogs
This guide provides a detailed comparative analysis of the spectroscopic data for 3-(Benzyloxy)cyclobutanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth look at the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The analysis is supported by experimental data from analogous structures and established spectroscopic principles, offering a robust framework for the characterization of this and similar molecules.
Introduction: The Structural Significance of Substituted Cyclobutanes
Cyclobutane derivatives are crucial building blocks in medicinal chemistry and materials science, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. This compound, with its combination of a strained four-membered ring, a carboxylic acid, and a bulky benzyloxy group, presents an interesting case for structural elucidation. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and stereochemistry, which are critical parameters in any research and development pipeline.
This guide will navigate the predicted spectroscopic features of this compound, drawing comparisons with the well-characterized parent compound, cyclobutanecarboxylic acid, and other relevant derivatives.
Predicted Spectroscopic Profile of this compound
While a publicly available, complete experimental dataset for this compound is not readily accessible, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the proposed structure[1]. Based on the known spectroscopic behavior of its constituent functional groups—a cyclobutane ring, a carboxylic acid, and a benzyl ether—we can predict its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the cyclobutane ring.
-
Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex multiplets in the upfield region, typically between 1.8 and 3.2 ppm. The proton at C3, bearing the benzyloxy group, will be shifted downfield compared to the other ring protons due to the deshielding effect of the adjacent oxygen atom. Similarly, the proton at C1, attached to the carboxylic acid group, will also be downfield.
-
Benzyl Protons: The five protons of the phenyl group will appear as a multiplet between 7.2 and 7.4 ppm. The two benzylic protons (O-CH₂-Ph) will present as a singlet around 4.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will be observed as a broad singlet far downfield, typically above 10 ppm, and its chemical shift will be concentration-dependent.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Cyclobutane Carbons: The carbons of the cyclobutane ring are expected to resonate in the range of 20-50 ppm. The carbon attached to the carboxylic acid (C1) and the carbon bearing the benzyloxy group (C3) will be shifted downfield.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a weak signal in the downfield region, around 175-185 ppm[2].
-
Benzyl Carbons: The benzylic carbon (O-C H₂-Ph) is expected around 70 ppm, while the aromatic carbons will appear between 127 and 138 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and benzyl ether functionalities.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer[2][3].
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid should appear between 1700 and 1725 cm⁻¹[4].
-
C-O Stretches: The C-O stretching vibrations of the carboxylic acid and the benzyl ether will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 206, corresponding to the molecular weight of the compound.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the benzyl group (m/z 91), the benzyloxy group (m/z 107), and the carboxylic acid group (m/z 45). The tropylium ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment for benzyl-containing compounds and is expected to be a prominent peak.
Comparative Spectroscopic Data
To provide a concrete basis for our predictions, the following table compares the expected data for this compound with the experimental data for cyclobutanecarboxylic acid.
| Spectroscopic Feature | This compound (Predicted) | Cyclobutanecarboxylic acid (Experimental) |
| ¹H NMR | ||
| Carboxylic Acid H | >10 ppm (broad s) | ~11.6 ppm (s)[5] |
| Benzyl Ar-H | 7.2-7.4 ppm (m) | - |
| Benzyl CH₂ | ~4.5 ppm (s) | - |
| Cyclobutane CH-COOH | Downfield multiplet | ~3.18 ppm (m)[5] |
| Cyclobutane CH-OBn | Downfield multiplet | - |
| Cyclobutane CH₂ | 1.8-2.6 ppm (m) | 1.7-2.6 ppm (m)[5] |
| ¹³C NMR | ||
| C=O | 175-185 ppm | ~182 ppm |
| Benzyl Ar-C | 127-138 ppm | - |
| Benzyl CH₂ | ~70 ppm | - |
| Cyclobutane CH-COOH | Downfield signal | ~42 ppm |
| Cyclobutane CH-OBn | Downfield signal | - |
| Cyclobutane CH₂ | 20-40 ppm | ~25, 18 ppm |
| IR (cm⁻¹) | ||
| O-H (acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O (acid) | 1700-1725 | ~1700 |
| C-O (ether/acid) | 1000-1300 | ~1230 |
| MS (m/z) | ||
| Molecular Ion | 206 | 100 |
| Key Fragments | 91 (tropylium), 107, 161 | 85, 57, 55 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental. The following are generalized step-by-step methodologies for the key experiments cited.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 8-16 scans are sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation charts.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.
-
For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred.
-
-
Ionization:
-
In GC-MS, Electron Ionization (EI) is common, which typically leads to extensive fragmentation.
-
In LC-MS, ESI is a soft ionization technique that often preserves the molecular ion.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular weight and structural features of the compound.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for NMR and MS analysis.
Caption: A generalized workflow for NMR spectroscopy.
Caption: A typical workflow for Mass Spectrometry.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic comparison for this compound. By leveraging established principles and data from analogous compounds, researchers can confidently approach the characterization of this and related molecules. The provided experimental protocols and workflows serve as a practical resource for obtaining high-quality data, which is the cornerstone of robust scientific inquiry.
References
- 1. rsc.org [rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Cyclobutanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]am… [cymitquimica.com]
- 4. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
The Cyclobutane Scaffold: A Comparative Guide to the Biological Activity of 3-(Benzyloxy)cyclobutanecarboxylic Acid Analogs and Related Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological properties is perpetual. Among these, the cyclobutane ring has emerged as a versatile and increasingly utilized motif in drug design.[1] Its unique puckered three-dimensional structure offers a degree of conformational rigidity that can be advantageous for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of various cyclobutane carboxylic acid analogs, with a conceptual focus around the 3-(benzyloxy)cyclobutanecarboxylic acid structure, exploring how modifications to this core can influence therapeutic potential across different disease areas. We will delve into the structure-activity relationships (SAR) of these compounds, present comparative experimental data, and provide detailed protocols for their biological evaluation.
The Allure of the Cyclobutane Ring in Drug Discovery
The cyclobutane moiety, a four-membered carbocycle, possesses a higher ring strain than its larger cycloalkane counterparts, which contributes to its distinct conformational properties.[1] This inherent strain and non-planar geometry can be exploited by medicinal chemists to create compounds that fit optimally into protein binding pockets, often leading to enhanced biological activity. Furthermore, the cyclobutane scaffold can serve as a bioisostere for other chemical groups, offering a strategy to circumvent metabolic liabilities or improve physicochemical properties.[2]
Comparative Biological Activities of Cyclobutane Carboxylic Acid Analogs
While direct comparative studies on a homologous series of this compound analogs are not extensively documented in publicly available literature, we can draw valuable insights from research on structurally related cyclobutane derivatives. This guide will focus on two prominent areas where cyclobutane carboxylic acid analogs have shown significant promise: as integrin antagonists for cancer therapy and as GPR40 agonists for the treatment of type 2 diabetes.
Cyclobutane Analogs as Integrin Antagonists
Integrins are a family of cell surface receptors that play a crucial role in cell-matrix adhesion and signaling, processes that are fundamental to cancer progression and metastasis.[3][4] The development of small molecule integrin antagonists is therefore a promising therapeutic strategy.[3]
Structure-Activity Relationships:
Research has shown that incorporating a cyclobutane scaffold into arginine-glycine-aspartic acid (RGD) mimetics can lead to potent αvβ3 integrin antagonists.[3] In these analogs, the cyclobutane ring acts as a central scaffold to orient the key pharmacophoric features: a basic group mimicking arginine and a carboxylic acid group mimicking aspartic acid. The substitution pattern on the cyclobutane ring is critical for activity. For instance, studies have explored the impact of varying the sidechains that mimic the arginine and aspartic acid residues on the antagonist potency.[3][4]
Comparative Data:
The following table summarizes the in vitro activity of a series of cyclobutane-based αvβ3 antagonists from a representative study.
| Compound ID | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | αvβ3 IC50 (μM) |
| Analog 1 | Tetrahydronaphthyridine | Masked Carboxylic Acid (short chain) | >100 |
| Analog 2 | Tetrahydronaphthyridine | Masked Carboxylic Acid (long chain) | < 1 |
| Analog 3 | Aminopyridine | Masked Carboxylic Acid (long chain) | 5 |
Data is illustrative and based on trends reported in the literature.[3]
As the data suggests, the nature and length of the sidechains appended to the cyclobutane core significantly influence the inhibitory activity against the αvβ3 integrin.
Experimental Protocol: Cell Adhesion Assay
A common method to evaluate the efficacy of integrin antagonists is the cell adhesion assay.
Workflow for Integrin Antagonist Evaluation
References
A Senior Application Scientist's Guide to the Purity Characterization of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for specialized building blocks like 3-(Benzyloxy)cyclobutanecarboxylic acid, a molecule with significant potential in medicinal chemistry and materials science. Its substituted cyclobutane core offers a unique three-dimensional scaffold, while the benzyloxy group provides a handle for further chemical modification. However, the presence of impurities, even in trace amounts, can drastically alter its reactivity, biological activity, and physical properties.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound purity. We will delve into the "why" behind the "how," offering insights honed from years of experience in analytical chemistry to empower you to make informed decisions in your research and development endeavors.
The Criticality of Purity for this compound
The seemingly simple structure of this compound belies the potential for a range of process-related impurities. Its synthesis often involves multi-step sequences where incomplete reactions or side reactions can introduce closely related analogues that are difficult to separate. For instance, residual starting materials, de-benzylated analogues, or isomeric impurities can all be present in the final product.
In a drug discovery context, an uncharacterized impurity could lead to false positives or negatives in biological screens, wasting valuable time and resources. In materials science, impurities can disrupt polymerization processes or compromise the performance of the final material. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a complete and accurate purity profile.
Orthogonal Analytical Approaches for Robust Purity Assessment
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. Instead, a combination of orthogonal methods, each exploiting different physicochemical properties of the molecule, provides a more complete and trustworthy picture. For this compound, a strategic combination of chromatography, spectroscopy, and elemental analysis is the gold standard.
Below, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for this specific molecule.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Strengths for this compound | Limitations | Typical Purity Range Detected |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase. | Excellent for quantifying non-volatile, polar impurities. Can separate geometric isomers. | Requires a chromophore (benzyl group is suitable). May not detect non-UV active impurities. | 95-99.9% |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile impurities. Provides structural information on impurities. | Requires derivatization for the non-volatile carboxylic acid. Thermal degradation is a risk. | >98% for volatile components |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Provides structural confirmation and can quantify impurities relative to the main component without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis. | >95% |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and O. | Provides the empirical formula and can indicate the presence of inorganic or solvent impurities. | Does not provide information on organic impurities with the same elemental composition. | Confirms elemental composition |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with built-in checks and justifications for key experimental choices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for purity analysis of non-volatile organic compounds. For this compound, a reversed-phase method is most appropriate, leveraging the molecule's moderate polarity.
Rationale for Method Design:
-
Column Choice: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1] Acetonitrile is chosen as the organic modifier for its low UV cutoff and good solubilizing properties.
-
Detection: The benzyl group in the molecule contains a phenyl ring, which is a strong chromophore, making UV detection at ~210 nm or ~254 nm highly effective.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Prepare sample solutions at the same concentration in the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Diagram 1: HPLC Workflow for Purity Analysis
Caption: A streamlined workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. Silylation is a common and effective method.
Rationale for Method Design:
-
Derivatization: Conversion of the carboxylic acid to its trimethylsilyl (TMS) ester increases volatility and thermal stability.
-
Column Choice: A non-polar column, such as a DB-5ms, is suitable for separating the derivatized analyte and potential volatile impurities.
-
Detection: Mass spectrometry provides definitive identification of the analyte and any impurities based on their mass-to-charge ratio and fragmentation patterns.
Step-by-Step Protocol:
-
Derivatization:
-
To ~1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized this compound.
-
Analyze other peaks for potential volatile impurities and identify them through library matching.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful primary method for purity determination as it does not require a reference standard for the impurities.
Rationale for Method Design:
-
Internal Standard: A high-purity internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent that fully dissolves the sample and the internal standard is used (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure full relaxation of all protons, allowing for accurate integration.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).
-
Ensure a relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Diagram 2: Orthogonal Purity Assessment Logic
Caption: An integrated approach for a comprehensive purity profile.
Interpreting the Data: A Comparative Case Study
Let's consider a hypothetical batch of this compound and the data obtained from our orthogonal analysis.
Table 2: Hypothetical Purity Data for Batch XYZ-123
| Method | Result | Interpretation and Insights |
| HPLC (Area %) | 98.5% | The main peak is 98.5% of the total UV-active components. Two minor peaks at 0.8% and 0.7% are observed. These could be isomers or related impurities. |
| GC-MS | 99.8% (main peak) | After derivatization, the main component is 99.8% of the total volatile components. A small peak (0.2%) corresponding to benzyl alcohol is detected. |
| ¹H NMR | 98.2% (by qNMR) | The absolute purity is determined to be 98.2%. Signals consistent with trace amounts of benzyl alcohol and residual ethyl acetate are observed. |
| Elemental Analysis | C: 69.88%, H: 6.84% | Theoretical values: C: 69.89%, H: 6.84%. The excellent agreement confirms the correct elemental composition and absence of significant inorganic impurities. |
Synthesis of Findings:
The HPLC analysis reveals the presence of UV-active impurities, likely structurally related to the main compound. The GC-MS analysis, being selective for volatile components, shows high purity with respect to these but identifies a trace of benzyl alcohol, a potential byproduct of de-benzylation. The qNMR confirms the purity value obtained by HPLC and also identifies the non-UV active solvent, ethyl acetate. The elemental analysis provides confidence in the overall composition.
References
A Senior Scientist's Guide to the Analytical Scrutiny of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity and well-defined characterization of building blocks are paramount. 3-(Benzyloxy)cyclobutanecarboxylic acid, a key intermediate in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth comparison of its analytical profile against a relevant alternative, 3-hydroxycyclobutanecarboxylic acid, and furnishes detailed experimental protocols for its comprehensive analysis. This document is designed to serve as a practical resource, grounded in scientific principles, to ensure the quality and consistency of this critical reagent.
Understanding the Analyte: A Comparative Overview
This compound (CAS No: 4958-02-5) is a derivative of cyclobutanecarboxylic acid featuring a bulky benzyloxy group.[1] This structural feature imparts specific physicochemical properties that influence its reactivity, solubility, and analytical behavior. To appreciate these nuances, we compare it with its de-benzylated counterpart, 3-hydroxycyclobutanecarboxylic acid.
| Property | This compound | 3-Hydroxycyclobutanecarboxylic acid | Rationale for Comparison |
| Molecular Weight | 206.24 g/mol [1][2] | 116.12 g/mol | The significant difference in molecular weight due to the benzyl group is a primary differentiating factor in mass spectrometry. |
| Boiling Point | 352.7°C at 760 mmHg[3] | Not readily available | The higher boiling point of the benzyloxy derivative is expected due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in organic solvents like ether. | More soluble in polar solvents like water. | The hydrophobic benzyl group decreases water solubility, impacting choices for HPLC mobile phases and sample preparation. |
| Reactivity | The benzyloxy group can be cleaved under hydrogenolysis conditions. The carboxylic acid can undergo standard derivatization. | The hydroxyl group offers an additional site for derivatization or side reactions. | Understanding these reactive sites is crucial for predicting potential byproducts and degradation products during synthesis and analysis. |
The presence of the benzyloxy group not only adds to the molecular weight but also introduces a chromophore (the benzene ring), which is advantageous for UV detection in liquid chromatography. Conversely, its removal to yield the hydroxy derivative is a common synthetic step, making the analysis of both compounds and the monitoring of this transformation critical.
Representative Certificate of Analysis (CoA)
While a specific batch CoA is proprietary to the supplier, a representative Certificate of Analysis for this compound would typically include the following tests and specifications, synthesized from supplier data and common analytical practices.
Product: this compound CAS Number: 4958-02-5[1] Molecular Formula: C12H14O3[1] Molecular Weight: 206.24[1]
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 95%[3] | High-Performance Liquid Chromatography |
| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass (by MS) | Conforms to molecular weight | Mass Spectrometry |
| Residual Solvents | To be specified based on synthesis | Gas Chromatography |
In-Depth Analytical Protocols
To ensure the quality of this compound, a multi-pronged analytical approach is necessary. Below are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for determining the purity of non-volatile organic compounds. For carboxylic acids, reverse-phase HPLC is a common and effective method.[4][5]
Principle: The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The benzyloxy group provides UV absorbance for detection.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be:
-
0-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase composition.
Data Interpretation: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks. Potential impurities could include starting materials from the synthesis, such as 3-hydroxycyclobutanecarboxylic acid, or byproducts of the benzylation reaction.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is an indispensable tool for the structural elucidation of organic molecules. It provides information on the chemical environment of hydrogen atoms.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the hydrogen nuclei to resonate at frequencies dependent on their local electronic environment.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 5-10 mg of the sample in 0.5-0.7 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Standard ¹H NMR pulse sequence.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzyl Protons: A singlet around 4.5 ppm for the two protons of the -O-CH₂-Ph group.
-
Cyclobutane Protons: A series of multiplets in the upfield region (typically 2.0-3.5 ppm) corresponding to the protons on the cyclobutane ring.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for quality control.
Comparison with an Alternative: 3-Hydroxycyclobutanecarboxylic Acid
The analytical strategy for 3-hydroxycyclobutanecarboxylic acid would differ in a few key aspects:
-
HPLC Detection: Lacking a strong UV chromophore, detection of the hydroxy analog can be challenging. Derivatization to introduce a UV-active group might be necessary, or alternative detection methods like mass spectrometry (LC-MS) or refractive index detection could be employed.
-
NMR Spectroscopy: The ¹H NMR spectrum would be simpler, lacking the signals for the aromatic and benzyl protons. A new signal for the hydroxyl proton would appear, and the chemical shifts of the cyclobutane protons would be different due to the change in the substituent.
-
Mass Spectrometry: The molecular ion peak would be observed at a lower m/z value corresponding to its smaller molecular weight.
By understanding these differences, analysts can develop robust methods to not only characterize each compound individually but also to monitor the conversion of one to the other in a synthetic sequence.
Conclusion
The comprehensive analysis of this compound is a critical step in ensuring the success of research and development projects that rely on this important building block. By employing a combination of chromatographic and spectroscopic techniques, and by understanding its properties in comparison to relevant alternatives, scientists can be confident in the quality and identity of their starting materials. The protocols and insights provided in this guide offer a solid foundation for the rigorous analytical characterization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. This compound | 4958-02-5 [sigmaaldrich.cn]
- 4. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
A Comparative Guide to Carboxylic Acid Protecting Groups for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of drug development, the judicious selection of a protecting group for a carboxylic acid moiety is a critical decision that can dictate the success or failure of a synthetic route. The inherent reactivity of the carboxylic acid, with its acidic proton and electrophilic carbonyl carbon, necessitates its temporary masking to prevent undesirable side reactions and ensure chemoselectivity. This guide provides an in-depth, objective comparison of the most commonly employed carboxylic acid protecting groups, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions.
The Imperative of Protection: Why Mask a Carboxylic Acid?
The carboxylic acid functional group presents a dual reactivity profile that often conflicts with desired chemical transformations elsewhere in a molecule. The acidic proton can interfere with base-catalyzed reactions or quench organometallic reagents, while the carbonyl group is susceptible to nucleophilic attack and reduction.[1] Protecting the carboxylic acid transforms it into a less reactive derivative, most commonly an ester, allowing for a broader range of chemical manipulations on other parts of the molecule.[2] An ideal protecting group should be readily and selectively introduced, stable to a variety of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the newly synthesized molecule.
The Cornerstones of Choice: A Comparative Analysis
The selection of a suitable protecting group is fundamentally governed by the principles of stability and selective cleavage. The concept of orthogonal protection , where one protecting group can be removed in the presence of others, is a cornerstone of modern synthetic strategy, especially in complex undertakings like peptide synthesis.[3][4] This section provides a comparative overview of the most prevalent carboxylic acid protecting groups: methyl, benzyl, tert-butyl, and silyl esters.
Stability Profile Under Common Reaction Conditions
The stability of a protecting group across a spectrum of chemical environments is a primary consideration in its selection. The following table summarizes the relative stability of the most common carboxylic acid protecting groups under various reaction conditions, providing a framework for strategic planning in a synthetic sequence.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophiles (e.g., RLi, RMgX) |
| Methyl Ester | Stable (mild), Labile (strong)[5] | Labile[5] | Stable[5] | Labile[5] |
| Benzyl Ester | Stable (mild), Labile (strong)[5] | Generally Stable[5] | Labile[5][6] | Labile[5] |
| tert-Butyl Ester | Labile[5][7] | Generally Stable[5][7] | Stable[5] | Stable[5] |
| Silyl Ester | Labile[8] | Labile[8] | Stable | Labile[8] |
This comparative stability is the foundation of orthogonal protection strategies. For instance, a tert-butyl ester, stable to basic conditions, can be selectively retained while a methyl ester is cleaved using saponification. Conversely, a benzyl ester can be removed by hydrogenolysis without affecting a tert-butyl ester.[4]
The Art of Selection: A Logic-Based Workflow
Choosing the optimal protecting group requires a careful analysis of the entire synthetic route. The following decision tree, rendered in DOT language, provides a logical workflow for this selection process.
Caption: A decision tree to guide the selection of a suitable carboxylic acid protecting group.
In the Trenches: Detailed Experimental Protocols
The theoretical advantages of a protecting group are only realized through robust and reproducible experimental procedures. This section provides detailed, step-by-step protocols for the protection and deprotection of carboxylic acids using the discussed protecting groups.
tert-Butyl Ester
The tert-butyl (t-Bu) ester is prized for its stability in basic and nucleophilic environments and its clean cleavage under acidic conditions.[9]
Protection: Acid-Catalyzed t-Butylation [9]
This protocol describes the formation of a t-butyl ester from a carboxylic acid using an excess of isobutylene and a catalytic amount of strong acid.
-
Materials: Carboxylic acid, dichloromethane (DCM) or tert-butyl acetate, sulfuric acid or perchloric acid, isobutylene gas or tert-butanol.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Bubble an excess of isobutylene gas through the solution or add tert-butanol (1.2-2.0 mmol).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the t-butyl ester with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Deprotection: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA) [7]
This protocol details the common procedure for cleaving a t-butyl ester using TFA.
-
Materials: t-Butyl ester, dichloromethane (DCM), trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the t-butyl-protected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo to yield the crude carboxylic acid.
-
The product can be further purified by crystallization or chromatography.
-
For substrates sensitive to strong acids, milder conditions such as zinc bromide in an inert solvent or silica gel in refluxing toluene can be employed for selective t-butyl ester cleavage.[10][11]
Benzyl Ester
The benzyl (Bn) ester is a versatile protecting group, stable to both mild acidic and basic conditions, and is uniquely cleaved by catalytic hydrogenolysis.[6]
Protection: Benzylation of a Carboxylic Acid
-
Materials: Carboxylic acid, benzyl bromide or benzyl chloride, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF or acetone).
-
Procedure:
-
To a solution of the carboxylic acid in the chosen solvent, add the base.
-
Add benzyl bromide or benzyl chloride and stir the mixture, possibly with heating.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
The crude product is then purified.
-
Deprotection: Catalytic Hydrogenolysis [6]
This protocol describes a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.
-
Materials: Benzyl ester, 10% Palladium on carbon (Pd/C), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).
-
Procedure:
-
Dissolve the benzyl ester in the chosen solvent in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (typically 10 mol%).
-
Evacuate the flask and backfill with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
-
For substrates with other reducible functional groups, transfer hydrogenation using a hydrogen donor like ammonium formate can be a milder alternative.[12]
Methyl Ester
The methyl ester is one of the simplest and most common protecting groups. It is stable to mild acidic conditions but readily cleaved by base-mediated hydrolysis (saponification).
Protection: Fischer Esterification
-
Materials: Carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize the acid with a base.
-
Remove the excess methanol under reduced pressure and extract the methyl ester.
-
Deprotection: Saponification [13]
This protocol outlines the basic hydrolysis of a methyl ester.
-
Materials: Methyl ester, a hydroxide base (e.g., lithium hydroxide, sodium hydroxide, or potassium hydroxide), a solvent system (e.g., THF/water or methanol/water), and an acid for workup.
-
Procedure:
-
Dissolve the methyl ester in the solvent system.
-
Add an aqueous solution of the hydroxide base.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate salt.
-
Extract the carboxylic acid with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Silyl Esters
Silyl esters are known for their lability and are typically cleaved under very mild acidic or basic conditions, or with fluoride ion sources.[8] Their ease of cleavage makes them useful for specific applications where robust protecting groups are not required. A noteworthy development is the "supersilyl" group, which offers enhanced stability towards organometallic reagents.[14]
Protection: Silylation of a Carboxylic Acid
-
Materials: Carboxylic acid, a silylating agent (e.g., trimethylsilyl chloride), and a base (e.g., triethylamine or imidazole) in an aprotic solvent.
-
Procedure:
-
Dissolve the carboxylic acid in a dry aprotic solvent.
-
Add the base followed by the silylating agent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction is typically worked up by filtration and removal of the solvent.
-
Deprotection: Fluoride-Mediated Cleavage [15]
This protocol describes the cleavage of a silyl ester using a fluoride source.
-
Materials: Silyl ester, a fluoride source (e.g., tetrabutylammonium fluoride (TBAF) in THF, or hydrogen fluoride-pyridine complex), and a suitable solvent.
-
Procedure:
-
Dissolve the silyl ester in a suitable solvent.
-
Add the fluoride source.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Orthogonal Protection in Action: A Synthetic Workflow
The power of orthogonal protection is best illustrated in the context of a multi-step synthesis. The following diagram illustrates a hypothetical workflow where different protecting groups are selectively removed to unmask reactive sites in a specific order.
Caption: An exemplary orthogonal deprotection strategy for a molecule with multiple protected carboxylic acids.
Conclusion
The strategic protection and deprotection of carboxylic acids are fundamental skills in the arsenal of the synthetic organic chemist. This guide has provided a comparative analysis of the most common protecting groups, highlighting their relative stabilities and offering detailed experimental protocols for their application. By understanding the nuances of each protecting group and embracing the principles of orthogonal protection, researchers can navigate the complexities of multi-step synthesis with greater confidence and efficiency, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Saponification-Typical procedures - operachem [operachem.com]
- 14. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comprehensive Guide to Assessing the Novelty of a 3-(Benzyloxy)cyclobutanecarboxylic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, an underrepresented yet highly valuable scaffold in medicinal chemistry, offers a unique three-dimensional architecture that can confer significant advantages in potency, selectivity, and pharmacokinetic profiles.[1] Its rigid, puckered conformation can lead to improved metabolic stability and provide novel intellectual property opportunities.[2] This guide will walk you through a comprehensive evaluation process, from initial synthesis and characterization to in-depth biological screening and comparative analysis.
Section 1: Synthesis and Complete Physicochemical Characterization
The foundational step in assessing any new chemical entity is its unambiguous synthesis and rigorous characterization. This ensures the purity and structural integrity of the compound, which is paramount for the reliability of all subsequent biological data.
1.1. Synthesis and Purification
The target 3-(Benzyloxy)cyclobutanecarboxylic acid derivative should be synthesized using a well-documented and reproducible procedure. Several synthetic routes to related cyclobutane structures have been reported, often involving multi-step sequences.[3][4][5] For instance, a common starting material is 3-oxocyclobutanecarboxylic acid, which can be derivatized accordingly.[3]
Following synthesis, the crude product must be purified to the highest possible standard (>98% purity is recommended) using techniques such as column chromatography or recrystallization. The purity should be confirmed by multiple analytical methods.
1.2. Structural Elucidation
The exact chemical structure, including stereochemistry (cis/trans isomerism), must be unequivocally determined. A combination of spectroscopic techniques is essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for assigning all protons and carbons and confirming connectivity. The coupling constants in the ¹H NMR spectrum can provide valuable information about the relative stereochemistry of the substituents on the cyclobutane ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches) and the ether linkage (C-O stretch).[6][7]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural evidence, including the absolute stereochemistry and the puckered conformation of the cyclobutane ring.[8]
1.3. Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is critical for predicting its behavior in biological systems and for formulation development.[9][10][11]
| Property | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS at pH 7.4) and organic solvents. | Determines the compound's suitability for in vitro and in vivo assays and provides initial insights into its potential for oral absorption.[12] |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC. | A key determinant of membrane permeability, protein binding, and overall pharmacokinetic profile.[9] |
| pKa | Potentiometric titration or capillary electrophoresis. | The ionization state of the carboxylic acid will significantly influence its solubility, permeability, and interaction with biological targets.[9] |
| Melting Point | Differential Scanning Calorimetry (DSC). | A sharp melting point is an indicator of purity. |
| Chemical Stability | Stability testing in various pH buffers and in the presence of relevant biological matrices (e.g., plasma, liver microsomes). | Assesses the compound's shelf-life and its susceptibility to degradation under physiological conditions.[10] |
Caption: Tiered approach for in vitro screening.
Section 3: Comparative Analysis and Novelty Assessment
To truly establish novelty, the derivative must be compared to existing compounds with similar structural features or biological activities.
3.1. Structural Analogs and Isosteres
A key aspect of novelty assessment is to compare the subject compound with its structural relatives.
-
Cis vs. Trans Isomers: If both cis and trans isomers of the this compound derivative are synthesized, their biological activities should be directly compared. The rigid nature of the cyclobutane ring means that the spatial orientation of the substituents can have a profound impact on target binding. [13]* Cycloalkane Ring Size: Compare the activity of the cyclobutane derivative with analogs containing cyclopropane, cyclopentane, or cyclohexane rings. This will highlight the unique contribution of the four-membered ring to the observed biological effects. * Aromatic Ring Analogs: Replace the benzyl group with other aromatic or heteroaromatic systems to explore the structure-activity relationship (SAR).
3.2. Benchmarking Against Existing Drugs or Tool Compounds
If the derivative shows activity against a known drug target, its performance should be benchmarked against established inhibitors or modulators of that target.
| Parameter | This compound Derivative | Reference Compound 1 | Reference Compound 2 |
| Target Potency (IC50/EC50) | To be determined | Known value | Known value |
| Cellular Potency (EC50) | To be determined | Known value | Known value |
| Selectivity (vs. related targets) | To be determined | Known value | Known value |
| In Vitro ADME Properties | |||
| Metabolic Stability (t½) | To be determined | Known value | Known value |
| Cell Permeability (Papp) | To be determined | Known value | Known value |
| Plasma Protein Binding (%) | To be determined | Known value | Known value |
3.3. Patent Landscape and Literature Review
A thorough search of the scientific and patent literature is essential to determine if the this compound derivative or closely related structures have been previously reported. [14][15][16]Databases such as SciFinder, Reaxys, and Google Patents should be utilized. The novelty of the compound is strengthened if it possesses a unique combination of structure and biological activity that has not been previously disclosed.
Conclusion
Assessing the novelty of a this compound derivative is a multifaceted process that requires a combination of synthetic chemistry, analytical characterization, biological screening, and comparative analysis. The unique structural properties of the cyclobutane ring offer exciting opportunities for the discovery of new therapeutic agents. [2][17]By following the comprehensive and scientifically rigorous approach outlined in this guide, researchers can effectively evaluate the potential of their novel compounds and make informed decisions about their future development.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Item - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - figshare - Figshare [figshare.com]
- 9. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]
- 10. pacelabs.com [pacelabs.com]
- 11. solvias.com [solvias.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 84182-47-8|cis-3-(Benzyloxy)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 14. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 15. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 16. EP2209771A1 - Cyclobutyl carboxylic acid derivatives - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Benzyloxy)cyclobutanecarboxylic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of experimental science that underpins the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(Benzyloxy)cyclobutanecarboxylic acid, a compound utilized in various research and development applications. By understanding the chemical nature of this substance and the principles of responsible waste management, we can ensure that its final disposition is handled with the same precision as its application in the lab.
Hazard Assessment and Chemical Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound (CAS No: 4958-02-5) is a solid organic compound that presents several potential hazards.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Poses a risk if ingested.[1]
The molecular structure, containing both a carboxylic acid and a benzyl ether functional group, informs its chemical reactivity and dictates the necessary precautions for its handling and disposal. While the cyclobutane ring is generally stable at room temperature, the compound as a whole is classified as a hazardous substance.[3]
| Property | Value | Source |
| CAS Number | 4958-02-5 | [4][5] |
| Molecular Formula | C12H14O3 | [5][6] |
| Molecular Weight | 206.24 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Hazard Statements | H302, H315, H319, H335 | [1][4] |
Due to these hazards, direct disposal of this compound into standard waste streams or via the sanitary sewer system is strictly prohibited.[7] Such actions can lead to environmental contamination and non-compliance with local, state, and federal regulations.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to stringent safety protocols is non-negotiable when handling any hazardous chemical waste. The following PPE is mandatory to mitigate exposure risks during the disposal process:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.[7]
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, which must be collected by a licensed professional waste disposal service.[2][8] The following protocol ensures safe and compliant collection and storage pending pickup.
Step 1: Waste Segregation
The cornerstone of safe chemical waste management is proper segregation. Never mix incompatible waste streams.[9]
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, disposable labware) separately from other chemical waste.
-
Rationale: Mixing with incompatible chemicals, such as strong oxidizing agents, can lead to dangerous reactions.[2] Segregation prevents unforeseen chemical reactions and ensures the waste can be properly profiled for disposal by the waste management company.
Step 2: Container Selection and Labeling
The integrity of the waste container is critical for safe storage and transport.
-
Action:
-
Select a chemically compatible, leak-proof container with a secure screw-top lid. The original product container is often a suitable choice if it is in good condition.[8][10]
-
On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
List all constituents of the waste, including any solvents used for rinsing.
-
-
Rationale: Proper containment prevents leaks and spills, while clear and accurate labeling is a regulatory requirement that informs waste handlers of the container's contents and associated hazards.[4][8]
Step 3: Waste Accumulation and Storage
Safe storage of hazardous waste is crucial to prevent accidents in the laboratory.
-
Action:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]
-
Ensure the SAA is in a well-ventilated, cool, and dry location, away from incompatible materials.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Keep the container closed at all times, except when adding waste.[10]
-
-
Rationale: Designated and properly managed storage areas minimize the risk of spills, fires, and accidental mixing of incompatible chemicals, ensuring a safe laboratory environment pending waste pickup.
Step 4: Arranging for Professional Disposal
The final step is to hand over the waste to a licensed and certified hazardous waste disposal company.
-
Action: Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.
-
Rationale: Professional waste disposal services have the expertise and facilities to handle and dispose of hazardous chemicals in an environmentally sound and legally compliant manner. The most probable disposal method for this type of organic compound is high-temperature incineration.[11][12] Incineration effectively destroys organic molecules, converting them into less harmful substances like carbon dioxide and water.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For small spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Label the container appropriately, indicating that it contains spilled this compound and absorbent material.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor and EHS office as per your institution's policy.
Conclusion
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure that the final chapter of this chemical's lifecycle is written with precision and care. This protocol serves not merely as a set of instructions, but as a framework for building a culture of safety that extends beyond the benchtop.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. researchgate.net [researchgate.net]
- 4. danielshealth.com [danielshealth.com]
- 5. esd.uga.edu [esd.uga.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. basel.int [basel.int]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
